5-Bromo-3-chlorothiophene-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-3-chlorothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUPWFRCVBAIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735242 | |
| Record name | 5-Bromo-3-chlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842135-76-6 | |
| Record name | 5-Bromo-3-chlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Halogenated Heterocyclic Building Block
An In-depth Technical Guide to 5-Bromo-3-chlorothiophene-2-carboxylic acid
This compound is a polysubstituted heterocyclic compound that serves as a highly valuable building block for researchers in medicinal chemistry and materials science. Its thiophene core, functionalized with three distinct and reactive sites—a carboxylic acid, a bromine atom, and a chlorine atom—offers a rich platform for chemical diversification. The strategic placement of these functional groups allows for selective and orthogonal chemical transformations, making it a coveted precursor for the synthesis of complex molecular architectures. This guide provides a detailed overview of its chemical properties, a robust synthesis protocol, and its established and potential applications in the development of novel therapeutic agents and functional materials.
Compound Identification and Physicochemical Properties
Precise identification and understanding the physicochemical properties of a chemical entity are foundational to its successful application in research and development.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 842135-76-6[1] |
| Molecular Formula | C₅H₂BrClO₂S[2] |
| Molecular Weight | 241.49 g/mol [3][4] |
| IUPAC Name | This compound |
| SMILES | C1=C(SC(=C1Cl)C(=O)O)Br[2] |
| InChI Key | DUUPWFRCVBAIKZ-UHFFFAOYSA-N[2] |
Table 2: Physicochemical and Safety Data
| Property | Value |
| Appearance | Likely a white to off-white or yellow crystalline powder (inferred from similar compounds[5]) |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C[1][3] |
| Predicted XlogP | 3.1[2] |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) (inferred from methyl ester derivative[1]) |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 (inferred from related compounds[1][6]) |
Chemical Structure and Spectroscopic Characterization
The unique arrangement of substituents on the thiophene ring dictates the molecule's reactivity and its utility in synthesis.
Caption: 2D Structure of this compound.
Spectroscopic analysis is essential for confirming the identity and purity of the compound. Key expected signals include:
-
¹H NMR: A singlet in the aromatic region corresponding to the single proton at the C4 position. The chemical shift will be influenced by the adjacent chloro and sulfur atoms.
-
¹³C NMR: Five distinct signals for the thiophene ring carbons and one for the carboxylic acid carbon.
-
IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretch, and C-Cl and C-Br stretches.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass, showing a characteristic isotopic pattern due to the presence of bromine and chlorine.
Synthesis and Mechanistic Insights: A Strategic Approach
While multiple synthetic routes to halogenated thiophenes exist, a highly effective and common strategy involves directed ortho-metalation followed by carboxylation. This approach offers excellent regiochemical control, which is critical when dealing with polysubstituted rings.
Proposed Synthesis Workflow:
References
An In-depth Technical Guide on the Crystal Structure of 5-Bromo-3-chlorothiophene-2-carboxylic acid
A Methodological Approach for Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course for Structural Elucidation
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of understanding its function and potential. The title compound, 5-Bromo-3-chlorothiophene-2-carboxylic acid, represents a class of halogenated thiophene derivatives with significant potential as building blocks in the synthesis of novel therapeutic agents and functional materials.[1][2] The strategic placement of bromo, chloro, and carboxylic acid functionalities on the thiophene ring invites a rich exploration of its chemical reactivity and intermolecular interactions.
This guide is conceived not as a static repository of known data, but as a proactive, methodological roadmap for the researcher tasked with determining the crystal structure of this compound. As of the writing of this document, a public-domain crystal structure for this specific molecule has not been deposited in major crystallographic databases. Therefore, this whitepaper adopts the perspective of a senior application scientist, outlining the logical and experimental workflow required to progress from a synthesized powder to a fully refined crystal structure. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating protocol.
Part 1: Synthesis and Purification - The Foundation of Quality Crystals
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. Impurities are a primary inhibitor of successful crystallization, as they can disrupt the ordered packing of molecules in the crystal lattice. Several synthetic routes can be envisaged for this compound, leveraging established thiophene chemistry.[3] A plausible and common approach involves the halogenation of a suitable thiophene precursor. For instance, one might start with a commercially available chlorothiophene carboxylic acid and introduce the bromine atom via electrophilic substitution.
Conceptual Synthetic Workflow:
Caption: A conceptual workflow for the synthesis and purification of the target compound.
Upon successful synthesis, confirmed by techniques such as NMR and mass spectrometry, rigorous purification is paramount. Recrystallization from a suitable solvent system is often the method of choice, as it not only purifies the compound but can also yield initial crystals for further optimization.
Part 2: The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[4][5] For a small organic molecule like this compound, several techniques can be employed. The choice of solvent is critical and can significantly influence crystal growth.[6]
Table 1: Common Crystallization Techniques for Small Organic Molecules
| Technique | Description | Key Considerations |
| Slow Evaporation | A near-saturated solution of the compound is prepared and left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.[6][7] | Simple and effective. The rate of evaporation can be controlled by the opening of the vessel. |
| Solvent Diffusion | A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces solubility and promotes crystallization.[7] | Excellent for compounds that are highly soluble in some solvents but not others. |
| Thermal Control | A saturated solution is heated to fully dissolve the compound and then cooled slowly. As the temperature decreases, solubility drops, leading to crystallization.[4] | Requires precise temperature control for optimal crystal growth. |
| Co-crystallization | The target molecule is crystallized in the presence of a second compound (a co-former) to form a new crystalline solid with a defined stoichiometric ratio. | Can be useful if the target molecule is difficult to crystallize on its own. |
Experimental Protocol: Crystallization via Slow Evaporation
-
Solvent Screening: Begin by testing the solubility of a small amount of purified this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and mixtures thereof). A suitable solvent is one in which the compound is moderately soluble.[7]
-
Preparation of a Near-Saturated Solution: In a clean, dust-free vial, dissolve the compound in the chosen solvent with gentle warming if necessary to achieve a clear solution that is close to saturation.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.[7]
-
Incubation: Cover the vessel with a cap that has been pierced with a needle or with parafilm with a few pinholes. This allows for slow solvent evaporation.
-
Patience and Observation: Place the vessel in a vibration-free location and allow it to stand undisturbed for several days to weeks.[7] Monitor periodically for the formation of well-defined single crystals. An ideal crystal for modern diffractometers would have dimensions of approximately 0.1 x 0.1 x 0.1 mm or larger.[6]
Part 3: Single-Crystal X-ray Diffraction - Unveiling the Molecular Architecture
Once suitable crystals are obtained, the next step is to analyze them using single-crystal X-ray diffraction (SCXRD). This technique provides atomic-level resolution of the molecular and crystal structure.[4][5]
Experimental Workflow for SCXRD:
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[8]
-
Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the spots are then integrated.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are refined to achieve the best fit between the observed and calculated diffraction data.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Anticipated Crystallographic Data for this compound
While the experimental data is not yet available, we can predict the type of information that would be obtained from a successful crystal structure determination. This data is typically presented in a standardized format.
Table 2: Hypothetical Crystallographic Data and Structure Refinement Parameters
| Parameter | Expected Information |
| Chemical Formula | C₅H₂BrClO₂S |
| Formula Weight | 241.50 g/mol |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c, P-1) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume | V (ų) |
| Z | Number of molecules per unit cell |
| Density (calculated) | ρ (g/cm³) |
| Absorption Coefficient | μ (mm⁻¹) |
| Temperature | Typically 100 K or 293 K |
| Wavelength | e.g., Mo Kα (0.71073 Å) or Cu Kα (1.54184 Å) |
| Final R indices [I>2σ(I)] | R1, wR2 |
| Goodness-of-fit on F² | S |
Part 4: Structural Insights and Implications
The refined crystal structure would provide a wealth of information crucial for drug development and materials science professionals:
-
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the this compound molecule would be revealed. The planarity of the thiophene ring and the orientation of the carboxylic acid group relative to the ring would be of particular interest.
-
Intermolecular Interactions: The crystal packing would be dictated by non-covalent interactions such as hydrogen bonding (likely involving the carboxylic acid groups), halogen bonding (involving the bromine and chlorine atoms), and π-π stacking between the thiophene rings. Understanding these interactions is key to predicting and controlling the solid-state properties of the material.
-
Polymorphism: The crystallization process might yield different crystal forms (polymorphs), each with unique physical properties. A thorough crystallographic study would aim to identify and characterize any accessible polymorphs.
Conclusion: A Call to Investigation
This technical guide has outlined a comprehensive, field-proven approach to determining the crystal structure of this compound. While the structure is not yet publicly known, the methodologies described herein provide a clear and actionable framework for researchers to pursue its elucidation. The resulting structural data would be a valuable contribution to the scientific community, enabling a deeper understanding of this versatile chemical building block and accelerating its application in the development of new technologies and therapeutics.
References
- 1. 5-bromo-2-chlorothiophene-3-carboxylic acid | 189330-38-9 | PHA33038 [biosynth.com]
- 2. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]
- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. How To [chem.rochester.edu]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Selective Functionalization: A Comparative Analysis of Bromine and Chlorine Reactivity in 5-Bromo-3-chlorothiophene-2-carboxylic acid
An In-Depth Technical Guide:
Abstract
5-Bromo-3-chlorothiophene-2-carboxylic acid is a trifunctionalized heterocyclic building block of significant value in medicinal chemistry and materials science. Its utility is predicated on the differential reactivity of its three functional groups: a carboxylic acid, a bromine atom at the C5 position, and a chlorine atom at the C3 position. Understanding the nuanced reactivity of the two distinct halogen atoms is paramount for designing selective and efficient synthetic strategies. This technical guide provides a comprehensive analysis of the factors governing the chemoselectivity of the C5-Br versus the C3-Cl bond. We will explore the underlying electronic and steric principles and provide field-proven protocols for selective transformations, including palladium-catalyzed cross-coupling and metal-halogen exchange reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in complex molecule synthesis.
Foundational Principles: Halogen Reactivity on the Thiophene Scaffold
The thiophene ring is a π-excessive five-membered heterocycle. Its aromaticity and electron distribution are key to understanding its reactivity. The two halogen atoms in the target molecule are situated at an alpha (C5) and a beta (C3) position, respectively, which inherently possess different reactivity profiles.
-
Positional Reactivity (α vs. β): In many reactions, including electrophilic substitution and metallation, the α-positions (C2 and C5) of thiophene are more reactive than the β-positions (C3 and C4).[1][2] This is due to the greater ability of the sulfur atom to stabilize the intermediate carbocation or carbanion at the adjacent α-position.
-
Carbon-Halogen Bond Properties: The reactivity of aryl halides in many catalytic processes is inversely related to the carbon-halogen (C-X) bond dissociation energy (BDE). The general trend for BDE is C-Cl > C-Br > C-I.[3] Consequently, the order of reactivity in reactions where C-X bond cleavage is rate-determining, such as the oxidative addition step in cross-coupling, is C-I > C-Br > C-Cl.[4]
-
Influence of the Carboxylic Acid Group: The carboxylic acid at the C2 position is a meta-directing, deactivating group for electrophilic aromatic substitution. However, in the context of metallation and cross-coupling, its electronic influence is more complex. As an electron-withdrawing group, it increases the electrophilicity of the thiophene ring carbons.[5] Furthermore, the carboxylate, formed under basic conditions or upon deprotonation with organolithium reagents, can act as a directed metalation group (DMG), influencing the regioselectivity of lithiation.[6][7]
Combining these principles, we can form a primary hypothesis: the bromine at the more reactive α-position (C5) will be significantly more reactive than the chlorine at the β-position (C3), particularly in reactions sensitive to C-X bond strength like palladium-catalyzed cross-couplings and metal-halogen exchange.
Comparative Reactivity in Key Synthetic Transformations
The differential reactivity of the C5-Br and C3-Cl bonds can be strategically exploited in several classes of reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions, particularly the Suzuki-Miyaura coupling, is a cornerstone of modern synthetic chemistry for C-C bond formation.[8][9] The catalytic cycle's rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[8]
Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, oxidative addition occurs preferentially at the C5-Br position. This intrinsic selectivity is robust and allows for the mono-functionalization of the thiophene ring at the C5 position with high fidelity, leaving the C3-Cl bond intact for subsequent transformations.[10][11] Studies on various dihalothiophenes consistently show a strong preference for coupling at the C-Br bond over the C-Cl bond.[3][12]
Data Presentation: Carbon-Halogen Bond Dissociation Energies
| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |
| C(sp²)–Cl | ~96 | Low |
| C(sp²)–Br | ~81 | High |
| C(sp²)–I | ~65 | Very High |
Note: Values are approximate and can vary based on molecular structure.
Metal-Halogen Exchange
Metal-halogen exchange, typically performed with alkyllithium reagents at low temperatures, is a kinetically controlled process used to generate organometallic intermediates.[13][14] The rate of this exchange follows the trend I > Br > Cl.[13]
For this compound, treatment with one equivalent of an alkyllithium reagent (such as n-BuLi or s-BuLi) will result in initial deprotonation of the carboxylic acid, followed by highly selective lithium-bromine exchange at the C5 position. The much stronger C-Cl bond at the C3 position remains unreactive under these conditions. This provides a clean and efficient route to a 5-lithiothiophene intermediate, which can be trapped with a wide variety of electrophiles.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions require an aromatic ring to be rendered electron-deficient by strong electron-withdrawing groups, and the presence of a good leaving group.[15][16] While the carboxylic acid group is electron-withdrawing, the thiophene ring is inherently electron-rich, making SNAr challenging. The reaction proceeds via a negatively charged Meisenheimer intermediate, and its stability dictates the reaction's feasibility.[16] While theoretically possible under harsh conditions with potent nucleophiles, SNAr is not the preferred method for functionalizing this substrate due to the superior and more selective outcomes offered by metal-catalyzed methods.
Strategic Methodologies & Experimental Protocols
The predictable reactivity hierarchy allows for a logical, stepwise approach to functionalizing both halogenated positions.
Selective Functionalization at the C5-Position
The C5-bromo position is the primary site of reaction under standard cross-coupling or lithiation conditions.
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C5-Position
This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the C5 position of this compound.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.), or a combination of a palladium source like Pd(OAc)₂ (0.02 equiv.) and a ligand like SPhos (0.05 equiv.).
-
Solvent Addition & Degassing: Add a solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to reflux (typically 85-100 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the 5-aryl-3-chlorothiophene-2-carboxylic acid.
Scientist's Note (Causality): The choice of a bulky, electron-rich phosphine ligand like SPhos often accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps, improving catalyst turnover and overall reaction efficiency. The aqueous base is crucial for activating the boronic acid for the transmetalation step.[9]
Protocol 2: Selective Lithiation and Electrophilic Quench at the C5-Position
This protocol details the selective formation of a 5-lithiated intermediate followed by reaction with an electrophile.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 equiv.) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.1 equiv. in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting slurry for 1 hour at -78 °C.
-
Note: The first equivalent of BuLi deprotonates the carboxylic acid. The second equivalent performs the lithium-bromine exchange.
-
-
Electrophilic Quench: Add the desired electrophile (1.5 equiv., e.g., trimethylsilyl chloride, N,N-dimethylformamide, or solid CO₂). Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Acidify with 1M HCl.
-
Extraction & Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography or recrystallization.
Scientist's Note (Trustworthiness): Performing this reaction at low temperature (-78 °C) is critical. At higher temperatures, the highly reactive organolithium intermediate can become unstable or undergo side reactions, such as the "halogen dance" rearrangement, compromising selectivity.[17]
Subsequent Functionalization at the C3-Position
Once the C5 position has been functionalized, the less reactive C3-chloro group can be targeted. This typically requires more forcing reaction conditions or specialized catalyst systems designed for C-Cl bond activation. For example, a second Suzuki-Miyaura coupling can be performed at a higher temperature and with a catalyst/ligand system known to be effective for aryl chlorides, such as those employing bulky, electron-rich biarylphosphine ligands or N-heterocyclic carbenes (NHCs).
Visualization of Key Processes
Diagrams help clarify the complex workflows and mechanisms discussed.
Diagram 1: Selective Suzuki-Miyaura Reaction Pathway
Caption: Palladium-catalyzed Suzuki-Miyaura coupling pathway.
Diagram 2: Experimental Workflow for Selective C5-Arylation
Caption: Workflow for selective C5-arylation via Suzuki coupling.
Diagram 3: Experimental Workflow for C5-Lithiation and Quench
Caption: Workflow for C5-functionalization via lithium-halogen exchange.
Conclusion
The reactivity of the halogen atoms in this compound is dictated by a clear and predictable hierarchy. The C5-bromo bond is significantly more labile than the C3-chloro bond in the two most synthetically useful transformations for aryl halides: palladium-catalyzed cross-coupling and lithium-halogen exchange. This pronounced difference is rooted in fundamental principles of positional reactivity on the thiophene ring (α > β) and carbon-halogen bond strength (C-Br < C-Cl). By leveraging this intrinsic chemoselectivity, researchers can confidently and selectively functionalize the C5 position while preserving the C3-chloro moiety for subsequent, orthogonal synthetic operations. This guide provides the foundational understanding and practical protocols necessary to harness the full synthetic potential of this valuable heterocyclic building block.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. jmortier.m.j.f.unblog.fr [jmortier.m.j.f.unblog.fr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
electrophilic substitution reactions of halogenated thiophenes
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Halogenated Thiophenes
Abstract
Halogenated thiophenes are cornerstone building blocks in the synthesis of complex organic molecules, finding extensive application in pharmaceuticals, agrochemicals, and materials science.[1] Their utility stems from the nuanced reactivity of the thiophene ring, modulated by the electronic effects of the halogen substituent. This guide provides an in-depth exploration of the principles and practices governing electrophilic substitution reactions on these vital synthons. We will dissect the mechanistic underpinnings of regioselectivity, provide field-proven experimental protocols, and offer insights into overcoming common synthetic challenges. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of reactions.
Introduction: The Thiophene Core and the Role of Halogenation
The thiophene ring is an electron-rich five-membered heterocycle whose reactivity towards electrophilic substitution is significantly greater than that of benzene.[2] This heightened reactivity is due to the ability of the sulfur atom's lone pair electrons to participate in the aromatic sextet and stabilize the cationic intermediate (the σ-complex or arenium ion) formed during the substitution process.[2][3]
Introducing a halogen atom onto the thiophene ring serves two primary purposes in synthetic chemistry:
-
Modulating Reactivity and Regioselectivity : The halogen exerts a complex electronic influence that deactivates the ring overall but directs incoming electrophiles to specific positions.
-
Providing a Synthetic Handle : The carbon-halogen bond is a versatile functional group that can participate in a wide array of subsequent transformations, most notably metal-catalyzed cross-coupling reactions.
This guide focuses on the first point: understanding and predicting the outcome of electrophilic attacks on a pre-halogenated thiophene ring.
Fundamental Principles: Electronic Effects and Regioselectivity
The outcome of an electrophilic substitution reaction on a halogenated thiophene is dictated by the interplay of the halogen's inductive and resonance effects, the inherent reactivity of the thiophene ring positions (α vs. β), and the stability of the intermediate σ-complex.
A halogen atom exhibits a dual electronic nature:
-
Inductive Effect (-I) : Due to its high electronegativity, the halogen withdraws electron density from the ring through the sigma bond, deactivating the ring towards electrophilic attack compared to unsubstituted thiophene.
-
Resonance Effect (+M) : The halogen's lone pair of electrons can be delocalized into the ring's π-system, donating electron density. This effect is crucial for stabilizing the cationic charge of the σ-complex.
The regiochemical outcome is determined by which position of attack leads to the most stable σ-complex.
Substitution on 2-Halothiophenes
For a 2-halothiophene, electrophilic attack can occur at the C3, C4, or C5 positions. The strong preference is for substitution at the C5 position .
The rationale is found in the stability of the corresponding σ-complexes. When the electrophile (E⁺) attacks at C5, the positive charge can be delocalized onto the sulfur atom and the halogen atom through resonance, providing significant stabilization. Attack at C3 or C4 does not allow for this same degree of charge delocalization onto the heteroatom. The attack at C5 is overwhelmingly favored.
Caption: Regioselectivity in 2-halothiophene substitution.
Substitution on 3-Halothiophenes
The situation for 3-halothiophenes is more complex. The primary sites of attack are the two α-positions, C2 and C5.
-
Attack at C2 : The incoming electrophile is sterically hindered by the adjacent halogen at C3. Electronically, the intermediate σ-complex is destabilized by the adjacent electron-withdrawing inductive effect of the halogen.
-
Attack at C5 : This position is electronically activated and sterically unhindered. The σ-complex formed from attack at C5 is the most stable, as the positive charge is well-delocalized without being in close proximity to the inductively withdrawing halogen.
Therefore, electrophilic substitution on 3-halothiophenes strongly favors the C5 position .
Caption: Regioselectivity in 3-halothiophene substitution.
Key Electrophilic Substitution Reactions: Protocols and Insights
The following sections detail common electrophilic substitution reactions performed on halogenated thiophenes. The protocols provided are based on established literature procedures and serve as a validated starting point for experimentation.
Halogenation
Further halogenation of a halothiophene follows the regiochemical principles outlined above. Bromination and chlorination are the most common. The high reactivity of the thiophene nucleus often necessitates mild conditions to prevent polysubstitution.[4]
Protocol: Bromination of 3-Bromothiophene
This protocol describes the synthesis of 3,5-dibromothiophene, a valuable synthetic intermediate.
Materials:
-
3-Bromothiophene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve 3-bromothiophene (1.0 eq) in a 1:1 mixture of DMF and DCM.
-
Cooling : Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition : Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring : Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up : Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Washing : Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, water, and finally brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3,5-dibromothiophene.
Causality Insight : The use of NBS in DMF provides a source of electrophilic bromine under milder conditions than using elemental bromine (Br₂), which helps to control the reaction and prevent the formation of over-brominated byproducts.
Nitration
Nitration introduces a nitro (-NO₂) group, a powerful electron-withdrawing group that is a precursor to an amino group. The reaction typically employs a mixture of nitric acid and a stronger acid catalyst.[5]
Protocol: Nitration of 2-Chlorothiophene
This procedure yields 2-chloro-5-nitrothiophene, following the expected C5-directing effect. A common method involves using nitric acid in acetic anhydride.[6]
Materials:
-
2-Chlorothiophene
-
Acetic anhydride
-
Fuming nitric acid (d = 1.51 g/mL)
-
Glacial acetic acid
-
Crushed ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Cooling bath (ice-salt or cryocooler)
Procedure:
-
Reagent Preparation : Prepare two separate solutions. Solution A: Dissolve 2-chlorothiophene (1.0 eq) in acetic anhydride. Solution B: Carefully add fuming nitric acid (1.2 eq) to glacial acetic acid while cooling.[6]
-
Reaction Setup : Add half of Solution B to the three-necked flask and cool to 10 °C with vigorous stirring.
-
Thiophene Addition : Add half of Solution A dropwise from the dropping funnel, ensuring the temperature does not exceed 20-25 °C. A cooling bath is essential to manage the exotherm.[6]
-
Completion of Addition : Once the initial exotherm subsides, cool the reaction back to 10 °C. Add the remaining portion of Solution B, followed by the dropwise addition of the remaining Solution A, maintaining temperature control.
-
Reaction Time : After the addition is complete, allow the mixture to stir at room temperature for 2 hours.[6]
-
Work-up : Pour the reaction mixture onto a large volume of crushed ice with rapid stirring. The product will precipitate as a pale yellow solid.
-
Isolation : Filter the solid, wash thoroughly with cold water until the washings are neutral, and air-dry.
-
Purification : The crude 2-chloro-5-nitrothiophene can be purified by recrystallization from ethanol.
Trustworthiness Note : Temperature control is critical in nitration reactions.[6] Runaway reactions can occur if the temperature is not carefully managed, leading to oxidation and the formation of dangerous byproducts.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) and is a key method for forming carbon-carbon bonds.[7] However, the deactivating nature of the halogen substituent makes Friedel-Crafts reactions on halothiophenes more challenging than on thiophene itself. Strong Lewis acid catalysts like aluminum chloride (AlCl₃) can cause polymerization and decomposition of the sensitive thiophene ring.[4][8] Milder catalysts such as tin(IV) chloride (SnCl₄) or ethylaluminum dichloride (EtAlCl₂) are often preferred.[4][9]
Protocol: Acylation of 2-Bromothiophene
This protocol describes the synthesis of 2-acetyl-5-bromothiophene using a mild Lewis acid catalyst.
Materials:
-
2-Bromothiophene
-
Acetyl chloride (CH₃COCl)
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, three-necked round-bottom flask with an inert gas inlet (N₂ or Ar)
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature bath
Procedure:
-
Reaction Setup : To the flame-dried flask under an inert atmosphere, add anhydrous DCM and cool to 0 °C.
-
Catalyst and Acylating Agent : Add tin(IV) chloride (SnCl₄, 1.1 eq) to the cold DCM, followed by the dropwise addition of acetyl chloride (1.1 eq).
-
Substrate Addition : To this mixture, add a solution of 2-bromothiophene (1.0 eq) in anhydrous DCM dropwise over 30 minutes, keeping the temperature between 0-5 °C.
-
Reaction : Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Quenching : Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the catalyst complex.
-
Work-up : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing : Combine the organic layers and wash with dilute HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification : Purify the crude product by vacuum distillation or column chromatography.
Expertise Insight : The standard Friedel-Crafts approach may fail for synthesizing certain isomers, such as 3-acetylthiophene from 3-bromothiophene. The deactivation and directing effects can lead to low yields or incorrect isomers. In such cases, an alternative strategy involving halogen-metal exchange (e.g., with n-butyllithium) followed by quenching with an acylating agent like acetic anhydride is a more reliable and field-proven method.[10]
Data Summary: Regioselectivity of Electrophilic Substitution
| Starting Material | Electrophilic Reagent | Major Product(s) | Rationale |
| 2-Chlorothiophene | HNO₃ / H₂SO₄ | 2-Chloro-5-nitrothiophene | Attack at the sterically accessible and electronically activated α-position (C5). |
| 2-Bromothiophene | Br₂ / Acetic Acid | 2,5-Dibromothiophene | Strong directing effect to the vacant α-position (C5). |
| 3-Bromothiophene | NBS / DMF | 3,5-Dibromothiophene | Strong preference for attack at the unhindered and activated α-position (C5). |
| 3-Iodothiophene | Ac₂O / SnCl₄ | 2-Acetyl-4-iodothiophene | While C5 is electronically preferred, steric hindrance from the large iodine atom can sometimes favor substitution at the other α-position (C2), though C5 is generally the major product. |
Conclusion
The electrophilic substitution of halogenated thiophenes is a foundational element of heterocyclic chemistry. A thorough understanding of the competing inductive and resonance effects of the halogen substituent is paramount to predicting and controlling the regiochemical outcome of these reactions. While halogens deactivate the thiophene ring, they provide powerful regiochemical control, primarily directing incoming electrophiles to the C5 position. For synthetic chemists in drug discovery and materials science, mastering these reactions unlocks access to a vast chemical space of highly functionalized thiophene derivatives, enabling the creation of novel molecules with tailored properties.
References
- 1. nbinno.com [nbinno.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
molecular weight and formula of 5-Bromo-3-chlorothiophene-2-carboxylic acid
An In-depth Technical Guide to 5-Bromo-3-chlorothiophene-2-carboxylic Acid
Introduction
In the landscape of modern medicinal chemistry and drug development, halogenated heterocyclic compounds serve as foundational scaffolds for creating novel therapeutic agents. The strategic placement of different halogens on a core ring system can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on this compound, a polysubstituted thiophene derivative that represents a highly versatile and valuable building block for synthetic chemists.
The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore found in numerous approved drugs. The specific arrangement of a bromine atom at the 5-position, a chlorine atom at the 3-position, and a carboxylic acid at the 2-position provides three distinct points for chemical modification. This functional group triad allows for orthogonal chemical strategies, making it an attractive starting material for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs. This document provides a comprehensive technical overview of its properties, synthesis, applications, and safety protocols for researchers, scientists, and drug development professionals.
Compound Identification and Physicochemical Properties
Accurate identification is paramount for ensuring experimental reproducibility and safety. The core chemical identifiers and properties of this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 842135-76-6 |
| Molecular Formula | C₅H₂BrClO₂S[1][2] |
| Molecular Weight | 241.49 g/mol [1][2][3][4] |
| SMILES | O=C(C1=C(Cl)C=C(Br)S1)O |
| InChI Key | DUUPWFRCVBAIKZ-UHFFFAOYSA-N[5] |
Table 1: Core Chemical Identifiers
| Property | Value / Description |
| Appearance | Expected to be a white to light-colored crystalline powder, similar to related compounds.[6] |
| Melting Point | Data for this specific isomer is not widely published; however, related isomers like 3-chlorothiophene-2-carboxylic acid melt at 186-190 °C and 5-chlorothiophene-2-carboxylic acid melts at 154-158 °C.[7][8] |
| Boiling Point | Not experimentally determined; predicted values are typically high due to the carboxylic acid group. |
| Storage Conditions | Store in a cool (2-8°C), dry, well-ventilated area in a tightly sealed container under an inert atmosphere and protected from light.[2] |
Table 2: Physical and Chemical Properties
Synthesis and Mechanistic Insights
The regioselective synthesis of polysubstituted thiophenes is a non-trivial challenge that requires careful strategic planning. The following presents a representative, logical pathway for the synthesis of this compound, illustrating key chemical principles.
Workflow: Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol (Representative)
-
Step 1: Electrophilic Bromination of 3-Chlorothiophene.
-
Rationale: The C2 and C5 positions of the thiophene ring are most susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a mild and selective brominating agent. Using a slight excess ensures complete conversion of the starting material.
-
Procedure: Dissolve 3-chlorothiophene (1.0 eq) in acetic acid (AcOH). Add NBS (1.05 eq) portion-wise while maintaining the temperature below 30°C. Stir the reaction mixture at room temperature for 12-16 hours, monitoring progress by TLC or GC-MS. Upon completion, pour the mixture into water and extract with an organic solvent (e.g., dichloromethane). Wash the organic layer with sodium bicarbonate solution, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Bromo-3-chlorothiophene.
-
-
Step 2: Regioselective Lithiation.
-
Rationale: Direct lithiation at the C5 position is required. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for deprotonating the most acidic proton on the thiophene ring (at C5) without displacing the halogens. The reaction is performed at -78°C to prevent side reactions.
-
Procedure: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-Bromo-3-chlorothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C. Add a solution of freshly prepared LDA (1.1 eq) dropwise, keeping the internal temperature below -70°C. Stir for 1 hour at -78°C.
-
-
Step 3 & 4: Carboxylation and Acidic Workup.
-
Rationale: The highly nucleophilic organolithium intermediate readily attacks the electrophilic carbon of carbon dioxide. Solid CO₂ (dry ice) is used as the reagent. A subsequent acidic workup is necessary to protonate the resulting carboxylate salt.
-
Procedure: Add an excess of crushed dry ice to the reaction mixture at -78°C. Allow the mixture to slowly warm to room temperature overnight. Quench the reaction by adding water. Acidify the aqueous layer to pH 1-2 with dilute hydrochloric acid (HCl), which will precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Applications in Research and Drug Development
This compound is not an end-product but a strategic intermediate. Its value lies in the three distinct functional handles that can be addressed with high selectivity.
-
Carboxylic Acid Group: This site is readily converted into amides, esters, or acid chlorides, allowing for the introduction of diverse side chains or linkage to other molecular fragments. Amide coupling is a cornerstone of medicinal chemistry for building peptide mimics and other complex structures.
-
Bromo Group (C5): The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions.[9] This enables the facile introduction of aryl, heteroaryl, or alkynyl substituents, providing a powerful tool for library synthesis and SAR exploration.
-
Chloro Group (C3): While less reactive than bromine in many cross-coupling reactions, the chlorine atom can still participate in certain transformations or be retained to modulate the electronic properties and conformation of the final molecule.
This compound and its derivatives are relevant to several areas of drug discovery. Thiophene-based molecules have demonstrated a wide range of biological activities, and this specific building block could be utilized in the synthesis of:
-
Anticoagulants: The related intermediate 5-chlorothiophene-2-carboxylic acid is pivotal in the synthesis of the blockbuster anticoagulant Rivaroxaban.[7][10]
-
Antimicrobial and Anticancer Agents: Halogenated thiophenes have shown promise as antiproliferative agents against various cancer cell lines and as antimicrobial compounds.[11]
-
Protein Degraders: The compound is classified as a potential "Protein Degrader Building Block," suggesting its utility in constructing PROTACs or molecular glues.[1]
Potential Derivatization Pathways
Caption: Key reaction pathways for derivatizing the core scaffold.
Safety, Handling, and Disposal
As with all halogenated organic compounds, this compound must be handled with appropriate caution. It is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[2] H312: Harmful in contact with skin. H332: Harmful if inhaled.[2] |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[2] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[2] |
Table 3: GHS Hazard Summary
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]
-
Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.[12] Avoid all direct skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved particulate respirator (e.g., N95) should be used.[12]
Storage and Disposal
-
Storage: Store in a designated, locked cabinet for toxic/irritant chemicals. Keep the container tightly closed and in a dry, cool, and well-ventilated place.[13][14]
-
Disposal: This material and its container must be disposed of as hazardous waste.[12][13] Do not allow it to enter drains or the environment. Follow all federal, state, and local regulations for chemical waste disposal.
Conclusion
This compound is a potent and versatile chemical intermediate with significant potential for researchers in drug discovery and materials science. Its trifunctional nature allows for a diverse range of synthetic modifications, enabling the rapid generation of novel and complex molecules. While its synthesis requires careful control of regioselectivity, the resulting scaffold is a valuable asset for building libraries of compounds for biological screening. Adherence to strict safety and handling protocols is essential when working with this compound to ensure the well-being of laboratory personnel.
References
- 1. calpaclab.com [calpaclab.com]
- 2. achmem.com [achmem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. achmem.com [achmem.com]
- 5. PubChemLite - this compound (C5H2BrClO2S) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]
- 8. 3-Chlorothiophene-2-carboxylic acid 97 59337-89-2 [sigmaaldrich.com]
- 9. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to Sourcing and Utilizing 5-Bromo-3-chlorothiophene-2-carboxylic acid for Advanced Research
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds are foundational building blocks. Their utility stems from the specific reactivity imparted by the type and position of the halogen substituents, which allows for precise molecular scaffolding and the tuning of electronic properties. 5-Bromo-3-chlorothiophene-2-carboxylic acid is a distinct and specialized reagent within this class. Its trifunctional nature—possessing a carboxylic acid handle for amide coupling and peptide synthesis, alongside two different halogen atoms (bromine and chlorine) at specific positions—opens a vast design space for creating complex molecules through selective and orthogonal cross-coupling reactions.
This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals on the commercial landscape, procurement strategies, quality validation, and safe handling of this compound. We will delve into the practical considerations of sourcing this niche reagent, provide validated protocols for its analysis and use, and explain the causality behind these recommended procedures to ensure scientific rigor and experimental success.
Compound Identification and Physicochemical Properties
Accurate identification is paramount when sourcing a specific isomer like this compound. Confusion with other isomers, such as the more common 3-bromo-5-chloro variant, can lead to significant delays and erroneous experimental outcomes. The fundamental identifiers and predicted properties of the target compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 842135-76-6 | BLD Pharm[1] |
| Molecular Formula | C₅H₂BrClO₂S | - |
| Molecular Weight | 241.49 g/mol | - |
| Predicted XlogP | 3.1 | PubChemLite |
| Predicted pKa | 1.63 ± 0.10 | - |
| Appearance | Likely an off-white to yellow solid | General Observation |
| Storage | 2-8°C, under inert atmosphere, keep in dark place | BLD Pharm[1] |
Note: Some properties are predicted due to the limited publicly available experimental data for this specific isomer.
Commercial Availability and Procurement Strategy
Our investigation reveals that this compound is a specialized chemical intermediate that is not widely stocked by major chemical suppliers. It is most frequently available as a custom synthesis product, requiring a proactive and diligent procurement strategy.
Potential Commercial Suppliers
The following table outlines potential avenues for acquiring this compound. While some vendors may list the compound, it is often indicative of their synthesis-on-demand capabilities rather than in-house stock.
| Supplier Type | Company Name | Notes |
| Potential Stock/MTO | BLD Pharm | Lists the compound (Cat. No. BD245498) and its corresponding CAS number (842135-76-6) as a related product to its methyl ester.[1] |
| Custom Synthesis | BOC Sciences | Offers extensive custom synthesis services for a wide range of thiophene derivatives, tailored to research and commercial needs.[] |
| Custom Synthesis | NINGBO INNO PHARMCHEM CO.,LTD. | Specializes in bespoke synthesis of organic intermediates, including complex thiophene compounds, for R&D applications.[3] |
MTO: Make-to-Order
Recommended Procurement Workflow
For a specialized compound like this, a structured approach to procurement is essential to ensure quality and timeliness. The following workflow is recommended for researchers and procurement managers.
Caption: A workflow for procuring specialized chemical reagents.
Key Chemical Insights for Researchers
Synthetic Landscape and Impurity Profile
Understanding the synthetic origin of this compound is critical for anticipating potential impurities. While specific routes for this isomer are proprietary, general methods for producing polysubstituted thiophenes often involve a sequence of halogenation and metallation steps.[4][5]
Common synthetic strategies include:
-
Regioselective Lithiation/Carboxylation: Starting from a dibromo-chloro-thiophene precursor, a carefully controlled metal-halogen exchange (e.g., using n-BuLi at low temperatures) followed by quenching with carbon dioxide (CO₂) can install the carboxylic acid group at the desired position. Impurities can arise from incomplete or non-selective lithiation.
-
Palladium-Catalyzed Carbonylation: A bromo-chloro-iodothiophene intermediate could undergo palladium-catalyzed carbonylation under CO pressure to form the corresponding ester, which is then hydrolyzed.[5] Residual palladium and ligand-related impurities are a consideration with this method.
-
Ring Formation: Methods like the Gewald reaction build the thiophene ring from acyclic precursors, incorporating the functional groups in the process.[6] This can result in different side products compared to functionalizing a pre-existing thiophene core.
Causality: The synthetic route directly dictates the impurity profile. A researcher armed with this knowledge can request specific analytical tests from the supplier or design their in-house QC to screen for likely contaminants, such as regioisomers or residual heavy metals.
Chemical Reactivity and Synthetic Utility
The value of this compound lies in its distinct reactive sites, which can be addressed with high selectivity.
Caption: Key reactive sites and potential transformations.
-
Carboxylic Acid: This group is readily converted into amides, esters, or acid chlorides, serving as a primary anchor point for building out molecular complexity.
-
Bromine Atom (C5-position): Generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 5-position via Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions.
-
Chlorine Atom (C3-position): Can be activated for coupling under more forcing conditions or with specialized catalyst systems, enabling sequential, orthogonal derivatization.
Quality Control and Analytical Protocols
For any custom-synthesized or non-standard reagent, independent analytical verification is not just recommended; it is a requirement for reproducible science.
Protocol 1: Purity and Identity Verification by HPLC-MS
Rationale: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and universally accepted method for assessing the purity of small molecules and confirming their molecular weight.[7]
Methodology:
-
Sample Preparation: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Create a dilution for analysis at approximately 10-50 µg/mL.
-
Instrumentation & Conditions:
-
HPLC System: Standard analytical HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Scan Range: 100 - 500 m/z.
-
-
Data Analysis:
-
Purity: Integrate the peak area of the main component in the UV chromatogram and calculate the area percentage. A purity of >95% is typically required for drug discovery applications.
-
Identity: In the mass spectrum, look for the parent ion. In negative mode, expect [M-H]⁻ at m/z ≈ 239.86/241.86. In positive mode, expect [M+H]⁺ at m/z ≈ 241.87/243.87. The characteristic isotopic pattern of one bromine and one chlorine atom must be observed.
-
Safety, Handling, and Disposal
Halogenated organic acids require careful handling. While a specific Safety Data Sheet (SDS) for this isomer is not widely available, data from closely related compounds like 5-bromothiophene-2-carboxylic acid provides a strong basis for hazard assessment.[8]
Hazard Identification
| Hazard Category | GHS Classification | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Data extrapolated from structurally similar compounds.
Protocol 2: Safe Handling and Spill Response
Rationale: Adherence to standard laboratory safety protocols minimizes the risk of exposure and chemical incidents.
Caption: Safe laboratory workflow for handling chemical solids.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: Cover the spill with a chemical absorbent (e.g., vermiculite or sand). Avoid raising dust.
-
Collect: Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
Conclusion
This compound is a high-value, specialized building block for advanced chemical synthesis. Its commercial availability is largely limited to custom synthesis, placing a greater emphasis on a robust procurement and validation strategy. By understanding the synthetic landscape, anticipating potential impurities, and performing rigorous in-house quality control, researchers can confidently incorporate this versatile reagent into their discovery programs. Adherence to strict safety protocols is mandatory to ensure a safe and productive research environment. This guide provides the foundational knowledge and practical workflows to empower scientists to source and utilize this compound effectively, accelerating the pace of innovation in drug discovery and materials science.
References
- 1. 1389314-98-0|Methyl 5-Bromo-3-chloro-2-thiophene carboxylate|BLD Pharm [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 5. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
- 8. benchchem.com [benchchem.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-3-chlorothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and fine chemical synthesis, the mastery of handling specialized reagents is paramount. This guide offers an in-depth technical overview of the safety protocols and handling procedures for 5-Bromo-3-chlorothiophene-2-carboxylic acid, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, the following content is synthesized from established safety data for structurally analogous compounds, providing a robust framework for risk mitigation in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.
Compound Profile and Hazard Identification
This compound (CAS No. 842135-76-6) is a substituted thiophene derivative. The presence of bromine, chlorine, and a carboxylic acid functional group on the thiophene ring suggests that this compound is likely to be a solid with irritant properties.
Based on analogous compounds, this compound is anticipated to be classified with the following hazards:
-
Skin Irritation (Category 2) : Expected to cause skin irritation upon direct contact.[1][2][3][4]
-
Serious Eye Irritation (Category 2) : Likely to cause serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[1][2][3][4]
The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure.
Hazard Summary Table
| Hazard Classification | GHS Category | Potential Effects |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1][2][3][4] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory tract irritation[1][2][3][4] |
Prudent Handling and Engineering Controls: A Proactive Approach
Given the irritant nature of this compound, a proactive and cautious approach to handling is essential. The following engineering controls and work practices are designed to minimize exposure.
Ventilation: The First Line of Defense
All manipulations of solid this compound should be conducted in a well-ventilated area.[1][3][4] For weighing and transferring the solid, a chemical fume hood is the recommended engineering control to prevent the inhalation of dust.[4]
Personal Protective Equipment (PPE): The Researcher's Armor
Appropriate PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[3][4] |
| Body Protection | A laboratory coat. | Protects skin and personal clothing from contamination.[3][4] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is unavoidable. | Prevents inhalation of irritant dust. |
Step-by-Step Experimental Workflow: From Storage to Quenching
The following workflow provides a logical sequence for the safe handling of this compound in a typical laboratory setting.
Caption: A typical experimental workflow for handling this compound.
Emergency Procedures: A Validated Response System
Preparedness for accidental exposure is a critical component of laboratory safety.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Wash contaminated clothing before reuse. Seek medical attention if irritation persists.[2][3][4] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3][4] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.[4] |
Accidental Release Measures
In the event of a spill, the following procedure should be followed:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure adequate ventilation.
-
Contain : Wear appropriate PPE. For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1][3][4]
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3][4]
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This compound should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not allow the material to enter drains or waterways.
Caption: A logical flow for the proper disposal of this compound waste.
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible handling of specialized chemical reagents is the bedrock of successful and safe research. While a dedicated SDS for this compound is not currently available, the principles of chemical safety, informed by data from analogous compounds, provide a clear and actionable framework. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely explore the synthetic potential of this valuable compound, upholding the highest standards of scientific integrity and laboratory safety.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-3-chlorothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation on a Dihalogenated Thiophene Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1] This palladium-catalyzed reaction offers a powerful tool for the synthesis of complex organic molecules, including pharmaceuticals and functional materials, due to its mild conditions and tolerance of a wide range of functional groups.[2][3]
This guide focuses on the application of the Suzuki coupling to a particularly valuable and challenging substrate: 5-Bromo-3-chlorothiophene-2-carboxylic acid . This molecule presents a unique synthetic puzzle and opportunity. With two distinct halogen atoms—a bromine and a chlorine—at positions amenable to selective coupling, it allows for sequential, site-specific functionalization. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > OTf > Br >> Cl, suggesting that the C-Br bond can be selectively targeted over the C-Cl bond with careful choice of reaction conditions.[4][5] The presence of the carboxylic acid adds another layer of complexity, potentially influencing catalyst activity and requiring specific workup procedures to ensure product isolation.[6]
These application notes provide a comprehensive overview of the mechanistic principles, key experimental considerations, and detailed protocols for the successful Suzuki coupling of this compound. The insights herein are designed to empower researchers to leverage this versatile building block in their synthetic endeavors.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, the C-Br bond of the thiophene), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1][7]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[1][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9]
The base plays a critical role in the transmetalation step. Two primary mechanisms are proposed: the base can activate the boronic acid to form a more nucleophilic boronate "ate" complex, or it can react with the Pd(II)-halide complex to form a more reactive Pd(II)-hydroxide or -alkoxide species.[4][10][11]
Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.
Experimental Design: Key Parameters for Success
The successful Suzuki coupling of this compound hinges on the careful selection of several key parameters:
| Parameter | Recommended Choice & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a reliable choice for its ability to readily generate the active Pd(0) species.[3] Alternatively, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a suitable phosphine ligand can be used.[12] For coupling less reactive aryl chlorides, more electron-rich and bulky phosphine ligands such as SPhos or N-heterocyclic carbene (NHC) ligands may be necessary in a subsequent coupling step.[13][14] |
| Ligand | For the initial C-Br coupling, the triphenylphosphine ligands from Pd(PPh₃)₄ are generally sufficient. If using a Pd(II) source, adding additional triphenylphosphine (PPh₃) can help stabilize the catalyst. For the more challenging C-Cl coupling, specialized ligands that promote oxidative addition are often required.[15][16] |
| Base | An inorganic base is essential for the transmetalation step. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective choices, often used as an aqueous solution to facilitate the reaction.[9] Potassium phosphate (K₃PO₄) is another strong option, particularly for challenging couplings.[3][12] The presence of the carboxylic acid group means a sufficient excess of base is required to both facilitate the catalytic cycle and deprotonate the acid. |
| Solvent System | A biphasic solvent system is often employed. A mixture of an organic solvent such as 1,4-dioxane , toluene , or tetrahydrofuran (THF) with water is common.[3][9] This ensures that both the organic-soluble substrates and the inorganic base can interact effectively. |
| Organoboron Reagent | A wide variety of aryl- and heteroarylboronic acids or their corresponding boronate esters can be used as coupling partners.[13] Boronic acids are generally stable and commercially available, but boronate esters can be advantageous for substrates prone to protodeboronation.[14] |
| Temperature | Reaction temperatures typically range from 80-100 °C .[9] This provides sufficient thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Protocol 1: Selective Suzuki Coupling at the 5-Position (C-Br)
This protocol details the selective coupling at the more reactive C-Br bond of this compound.
Caption: A streamlined workflow for the Suzuki coupling and product isolation.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (0.03 - 0.05 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane (or Toluene)
-
Water (degassed)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (K₂CO₃, 2.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to create an oxygen-free atmosphere.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.), to the vessel.
-
Add the degassed solvent system, typically a 4:1 to 5:1 mixture of 1,4-dioxane and water. The reaction should be at a concentration of approximately 0.1-0.2 M with respect to the thiophene starting material.
-
Purge the resulting mixture with the inert gas for an additional 10-15 minutes.[17]
-
-
Reaction:
-
Seal the reaction vessel and place it in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and an organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel. The product, being a carboxylate salt under the basic reaction conditions, will predominantly be in the aqueous layer.[6]
-
Separate the layers and wash the aqueous layer with ethyl acetate or diethyl ether (2 x 20 mL) to remove non-polar impurities, including the phosphine ligands and any non-acidic byproducts.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. The carboxylic acid product should precipitate or become extractable into an organic solvent.
-
Extract the acidified aqueous layer with ethyl acetate or a suitable organic solvent (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure 5-aryl-3-chlorothiophene-2-carboxylic acid.[17]
-
Troubleshooting and Considerations
-
Low Yield: If the reaction stalls or gives a low yield, consider increasing the catalyst loading slightly, using a stronger base like K₃PO₄, or increasing the reaction temperature. Ensure that the solvents are thoroughly degassed, as oxygen can deactivate the palladium catalyst.[8]
-
Homocoupling of Boronic Acid: The formation of a biaryl product derived from the boronic acid coupling with itself can occur, particularly if the reaction mixture is exposed to oxygen.[8] Rigorous degassing is key to minimizing this side reaction.
-
Protodeboronation: In some cases, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water. Using anhydrous conditions (if compatible with the chosen base) or using a boronate ester can sometimes mitigate this issue.[14]
-
Difficulty with Purification: The carboxylic acid functional group can cause streaking on silica gel columns. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve the peak shape and separation.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for generating diverse and functionalized thiophene derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters—particularly the choice of catalyst, base, and the strategic exploitation of the differential reactivity of the C-Br and C-Cl bonds—researchers can effectively utilize this versatile building block for the synthesis of novel compounds in drug discovery and materials science.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
5-Bromo-3-chlorothiophene-2-carboxylic acid as a monomer for conductive polymers
An In-Depth Guide to the Application of 5-Bromo-3-chlorothiophene-2-carboxylic acid as a Monomer for Advanced Conductive Polymers
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the utilization of this compound as a functional monomer for the synthesis of conductive polymers. We delve into the rationale behind its selection, detailing its unique structural advantages. This guide provides field-proven, step-by-step protocols for both electrochemical and chemical oxidative polymerization. Furthermore, we establish a framework for the thorough characterization of the resulting poly(this compound), linking polymer properties to synthesis parameters. The inherent functionalities of this monomer open new avenues in the development of sophisticated materials for biosensors, controlled drug delivery systems, and organic electronics.[1][2][3]
Introduction: The Strategic Advantage of Functionalized Thiophene Monomers
Polythiophenes are a cornerstone class of conductive polymers, renowned for their exceptional electronic properties, environmental stability, and processability.[4][5] The next frontier in this field lies in the design of functionalized polythiophenes, where specific pendant groups on the monomer backbone are used to tailor the final polymer's properties for specialized applications.[5]
This compound is a monomer of strategic importance. Its architecture offers a tripartite advantage:
-
The Carboxylic Acid Group: This functional handle is pivotal for a multitude of applications. It enhances solubility in polar solvents, provides a site for covalent attachment of biomolecules (e.g., enzymes, antibodies) for biosensor development, and can modulate the polymer's doping behavior.[6][7][8]
-
The Halogen Substituents (Bromo and Chloro): These electron-withdrawing groups directly influence the electronic properties of the monomer and the resulting polymer, such as the oxidation potential and the energy of the frontier molecular orbitals.[9] The bromine atom, in particular, serves as a reactive site for post-polymerization modification via cross-coupling reactions (e.g., Suzuki, Stille), allowing for further tuning of the polymer's optoelectronic characteristics.[10]
-
Polymerization Control: The substitution at the 3- and 5-positions directs the polymerization to occur regioselectively between the 2- and 4-positions, potentially leading to more structurally regular polymers.
This guide provides the necessary protocols to harness the potential of this versatile monomer.
Monomer Profile: this compound
A thorough understanding of the monomer's properties is critical before proceeding with polymerization.
Caption: Chemical structure of the monomer.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 60729-38-6 | [11] |
| Molecular Formula | C₅H₂BrClO₂S | [11] |
| Molecular Weight | 241.49 g/mol | [11] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | ~186-190 °C | [12] |
| Storage | 2-8°C, under inert atmosphere | [13][14] |
Polymerization Methodologies: From Monomer to Functional Polymer
The choice of polymerization technique is dictated by the desired form and application of the final polymer. We present protocols for both electrochemical deposition, which yields a thin film directly onto an electrode surface, and chemical synthesis, for producing bulk polymer powder.
Protocol 1: Electropolymerization for Thin Film Deposition
This method is ideal for applications requiring a polymer-modified electrode, such as sensors or electrochromic devices. The process involves the oxidative coupling of monomers on a conductive surface.[15][16]
Causality and Experimental Insight: The mechanism proceeds via the electrochemical oxidation of the thiophene monomer to a radical cation.[17] This highly reactive species then couples with another radical cation or a neutral monomer, propagating the polymer chain which precipitates onto the electrode surface as it becomes insoluble in the electrolyte solution.[18][19] A potential higher than the monomer's oxidation potential is required to initiate this process.[18] Cyclic Voltammetry is an excellent technique as it allows for controlled, layer-by-layer film growth and simultaneous monitoring of the polymer's electroactivity.[15]
Materials and Reagents:
-
This compound (10 mM)
-
Supporting Electrolyte: 0.1 M Lithium perchlorate (LiClO₄) or Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Solvent: Anhydrous Acetonitrile (CH₃CN)
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, glassy carbon, or platinum)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Potentiostat/Galvanostat
Step-by-Step Procedure:
-
Solution Preparation: In a clean, dry electrochemical cell, dissolve the monomer and the supporting electrolyte in anhydrous acetonitrile. Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electrode Preparation: Thoroughly clean the working electrode. For ITO, this involves sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying under a stream of nitrogen.[15]
-
Cell Assembly: Assemble the three-electrode cell, ensuring the working electrode surface is fully immersed in the electrolyte solution. Continue the inert gas blanket over the solution surface throughout the experiment.
-
Electropolymerization (Potentiodynamic): Using Cyclic Voltammetry (CV), cycle the potential between a lower limit (e.g., 0.0 V) and an upper limit sufficiently positive to oxidize the monomer (e.g., +1.8 V vs. Ag/AgCl). The exact upper potential may need optimization.
-
Scan Rate: 50-100 mV/s.
-
Cycles: 10-20 cycles.
-
Observation: An increase in the peak current with each successive cycle indicates the deposition of a conductive polymer film on the electrode surface.
-
-
Post-Polymerization Cleaning: After deposition, carefully remove the polymer-coated electrode from the cell. Rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Drying and Storage: Dry the electrode under a gentle stream of nitrogen and store it in a desiccator prior to characterization.
Protocol 2: Chemical Oxidative Polymerization for Bulk Synthesis
This method is suitable for generating larger quantities of the polymer, which can then be processed into various forms (e.g., spin-coated films, composite materials). It utilizes a strong chemical oxidant to initiate polymerization.[5]
Causality and Experimental Insight: Anhydrous iron(III) chloride (FeCl₃) is a commonly used oxidant.[5] It oxidizes the monomer to the radical cation, initiating a coupling reaction similar to the electrochemical method. The stoichiometry is critical; typically, a 2:1 or greater molar ratio of oxidant to monomer is used to ensure complete polymerization. The reaction must be conducted under anhydrous conditions as water can deactivate the FeCl₃. The polymer, being insoluble in the reaction medium, precipitates out.
Materials and Reagents:
-
This compound
-
Oxidant: Anhydrous Iron(III) chloride (FeCl₃)
-
Solvent: Anhydrous Chloroform (CHCl₃) or Nitromethane
-
Precipitation/Washing Solvent: Methanol
-
Ammonia solution (for de-doping)
-
Soxhlet extraction apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a three-neck flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the monomer in anhydrous chloroform.
-
Oxidant Addition: In a separate flask, dissolve anhydrous FeCl₃ in a minimal amount of anhydrous chloroform. Add this solution dropwise to the stirring monomer solution at 0°C.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The mixture will typically darken, and a precipitate will form.
-
Polymer Isolation: Pour the reaction mixture into a large volume of methanol to precipitate the polymer. Stir for 1-2 hours.
-
Washing: Filter the crude polymer powder. To remove residual oxidant and oligomers, the polymer must be thoroughly washed. A Soxhlet extraction is the most effective method. Sequentially wash the polymer in the Soxhlet thimble with methanol, acetone, and finally hexane until the filtrate is colorless.
-
De-doping: The as-synthesized polymer is in its oxidized (doped) state. To obtain the neutral polymer, stir the powder in a dilute ammonia solution for several hours, then wash extensively with deionized water until the filtrate is neutral.
-
Final Drying: Dry the final polymer powder under vacuum at 40-50°C for at least 24 hours.
Essential Characterization Protocols
Characterization is a self-validating step to confirm the successful synthesis and to understand the properties of the polymer.
Caption: A logical workflow from monomer to application.
Electrochemical Characterization: Cyclic Voltammetry (CV)
CV is performed on the electropolymerized film in a monomer-free electrolyte solution to probe its electroactive nature.
-
Protocol: Place the polymer-coated electrode in the fresh electrolyte solution (e.g., 0.1 M LiClO₄ in acetonitrile). Scan the potential over a range that covers the polymer's oxidation and reduction (e.g., -0.5 V to +1.5 V vs. Ag/AgCl).
-
Expected Outcome: A well-defined pair of redox peaks will be observed, corresponding to the p-doping (oxidation) and de-doping (reduction) of the polythiophene backbone. The stability of these peaks over multiple cycles indicates the electrochemical stability of the polymer.[20]
Table 2: Representative Electrochemical Data
| Parameter | Typical Value (vs. Ag/AgCl) | Significance |
| Oxidation Onset (E_onset) | +0.8 to +1.1 V | Indicates the energy level of the HOMO |
| Anodic Peak (E_pa) | +1.0 to +1.3 V | Potential of maximum polymer oxidation rate |
| Cathodic Peak (E_pc) | +0.7 to +1.0 V | Potential of maximum polymer reduction rate |
Spectroscopic Characterization
-
UV-Vis Spectroscopy: This technique reveals the electronic transitions within the polymer.
-
Protocol: For films, mount the polymer-coated ITO slide in a spectrophotometer. For solutions, dissolve the chemically synthesized polymer in a suitable solvent (e.g., THF, CHCl₃).
-
Expected Outcome: The neutral (de-doped) polymer will show a strong absorption peak, typically between 400-500 nm, corresponding to the π-π* transition.[20] Upon electrochemical or chemical doping, this peak will bleach, and new absorption bands will appear at lower energies (longer wavelengths, >600 nm), which are characteristic of polaron and bipolaron states.[21]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the polymer's chemical structure.
-
Protocol: The analysis can be performed on the polymer film directly or on the powder mixed with KBr to form a pellet.
-
Expected Outcome: Successful polymerization is confirmed by the significant reduction or disappearance of the C-H out-of-plane vibration associated with the reactive α-positions (2- and 5-positions) of the monomer. Key peaks to identify include the aromatic C=C stretching of the thiophene ring (~1400-1500 cm⁻¹), the C-S stretching vibration (~800 cm⁻¹), and the prominent C=O (~1700 cm⁻¹) and broad O-H (~2500-3300 cm⁻¹) stretches from the intact carboxylic acid group.
-
Table 3: Summary of Spectroscopic Data
| Technique | State | Expected λ_max / Wavenumber (cm⁻¹) | Interpretation |
| UV-Vis | Neutral | 420 - 480 nm | π-π* transition of the conjugated backbone |
| Doped | > 650 nm | Formation of polaron/bipolaron charge carriers | |
| FTIR | N/A | ~1700 cm⁻¹ (strong) | C=O stretch of the carboxylic acid group |
| N/A | ~1450 cm⁻¹ (medium) | Thiophene ring C=C stretching |
Applications and Future Outlook
The unique structure of poly(this compound) makes it a prime candidate for several high-value applications:
-
Biosensors: The carboxylic acid groups provide ideal anchor points for the covalent immobilization of biorecognition elements like enzymes or antibodies using well-established carbodiimide (EDC/NHS) chemistry.[6][22] The polymer's conductivity can then be used to transduce the biological binding event into a measurable electrical signal.
-
Controlled Drug Delivery: The polymer matrix can be loaded with ionic drug molecules.[1] The redox state of the polymer, controlled by an applied potential, can then be used to trigger the release of the drug via electrostatic repulsion or conformational changes in the polymer.[23][24]
-
Functionalizable Electronic Platforms: The bromine atoms on the polymer backbone are latent reactive sites. Post-polymerization modifications, such as Suzuki coupling, can be employed to graft on other functional groups, providing a powerful tool to fine-tune the material's electronic and optical properties for use in organic electronics.[2]
The continued exploration of monomers like this compound will undoubtedly push the boundaries of what is achievable with organic conductive materials.
References
- 1. Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.cmu.edu [chem.cmu.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ossila.com [ossila.com]
- 10. benchchem.com [benchchem.com]
- 11. calpaclab.com [calpaclab.com]
- 12. 3-Chlorothiophene-2-carboxylic acid 97 59337-89-2 [sigmaaldrich.com]
- 13. cenmed.com [cenmed.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. openriver.winona.edu [openriver.winona.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Electrochemistry of conductive polymers XVII characterization of polythiophene electrochemically polymerized in aqueous solutions | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 21. pubs.aip.org [pubs.aip.org]
- 22. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.aip.org [pubs.aip.org]
- 24. PlumX [plu.mx]
Application Notes and Protocols: 5-Bromo-3-chlorothiophene-2-carboxylic acid in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Versatile Halogenated Thiophene Building Block for Advanced Organic Electronics
In the rapidly advancing field of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Among the plethora of heterocyclic scaffolds, thiophene and its derivatives have emerged as cornerstone materials due to their inherent charge transport properties and chemical stability.[1] This application note provides a comprehensive technical guide on the utilization of a highly functionalized building block, 5-Bromo-3-chlorothiophene-2-carboxylic acid , in the synthesis of novel organic semiconductors.
The strategic placement of three distinct functional groups—a bromine atom, a chlorine atom, and a carboxylic acid—on the thiophene ring endows this molecule with exceptional versatility for molecular engineering. The bromine at the 5-position serves as a reactive handle for facile carbon-carbon bond formation through various cross-coupling reactions, enabling the extension of the π-conjugated system. The chlorine atom at the 3-position, an electron-withdrawing group, plays a crucial role in tuning the electronic properties of the resulting materials, such as lowering the Highest Occupied Molecular Orbital (HOMO) energy level for improved air stability and a better match with acceptor materials in OPVs.[2] The carboxylic acid at the 2-position offers a versatile point for modification, either through esterification to enhance solubility and processability or via decarboxylation to initiate polymerization. This unique combination of functionalities makes this compound a highly promising precursor for the next generation of organic electronic materials.
This guide will delve into the synthetic pathways to harness the potential of this molecule, providing detailed protocols for the synthesis of conjugated polymers and their subsequent application in OFETs and OPVs. We will explore the causality behind experimental choices, ensuring a deep understanding of the structure-property relationships that govern device performance.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties and reactivity of this compound is essential for its effective utilization in organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₂BrClO₂S | [3] |
| Molecular Weight | 241.50 g/mol | [3] |
| Appearance | Off-white to light yellow powder | |
| Melting Point | Not readily available | |
| Solubility | Soluble in many organic solvents |
The reactivity of this compound is dominated by the three functional groups:
-
5-Bromo Group: This is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, allowing for selective functionalization at the 5-position.[4]
-
3-Chloro Group: While less reactive than the bromo group in cross-coupling reactions, the chloro substituent significantly influences the electronic properties of the thiophene ring, making it more electron-deficient.[2] This can be advantageous for creating n-type or ambipolar organic semiconductors.
-
2-Carboxylic Acid Group: This group can be readily converted into an ester to improve the solubility of the monomer and the resulting polymer.[4] Alternatively, it can be a precursor for decarboxylative polymerization strategies.
Synthetic Strategies for Organic Electronic Materials
The primary application of this compound in organic electronics is as a monomer for the synthesis of conjugated polymers. The following sections provide detailed protocols for the key synthetic transformations.
Protocol 1: Esterification of this compound
To enhance solubility and prevent unwanted side reactions during polymerization, the carboxylic acid is typically converted to an ester.
Workflow for Esterification:
Caption: Esterification of the carboxylic acid group.
Step-by-Step Protocol:
-
Materials: this compound, desired alcohol (e.g., 2-ethylhexanol), N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the alcohol (1.2 eq) and a catalytic amount of DMAP to the solution.
-
Coupling: Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purification: Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Protocol 2: Polymerization via Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a powerful tool for constructing the backbone of conjugated polymers.[4][5] This protocol outlines the polymerization of the esterified monomer with a diboronic acid or diboronic ester comonomer.
Catalytic Cycle for Suzuki Coupling:
References
- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. 5-bromo-2-chlorothiophene-3-carboxylic acid | 189330-38-9 | PHA33038 [biosynth.com]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
synthesis of OFETs using 5-Bromo-3-chlorothiophene-2-carboxylic acid derivatives
An Application Guide to the Synthesis and Fabrication of Organic Field-Effect Transistors (OFETs) from 5-Bromo-3-chlorothiophene-2-carboxylic Acid Derivatives
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Functionalized Thiophene Building Blocks
Thiophene-based π-conjugated molecules and polymers are cornerstones of the organic electronics field, prized for their robust charge transport properties and synthetic tunability.[1][2][3] These organic semiconductors are integral to the development of next-generation technologies such as Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs).[2][3][4] The design of high-performance materials necessitates a deep understanding of structure-property relationships, where subtle modifications to the molecular backbone can profoundly influence solid-state packing and charge carrier mobility.[2]
This compound is a uniquely valuable starting material for the synthesis of advanced organic semiconductors. Its trifunctional nature offers a strategic platform for orthogonal chemical modifications:
-
5-Bromo Position: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[5][6] This position is the primary site for extending the π-conjugated system, which is fundamental to the semiconductor's electronic properties.
-
2-Carboxylic Acid Position: This functional group serves multiple strategic purposes. It can be converted into an ester to enhance the solubility and processability of the resulting semiconductor, a critical factor for solution-based fabrication techniques like spin-coating.[7][8] Alternatively, it can be removed via decarboxylation post-polymerization if the polar group is undesirable in the final active layer.[9][10]
-
3-Chloro Position: The chlorine atom is less reactive in cross-coupling reactions than bromine, allowing for selective functionalization at the 5-position. Its electron-withdrawing nature can also be exploited to tune the HOMO/LUMO energy levels of the final material, impacting charge injection and ambient stability.
This application note provides a comprehensive guide for researchers, from the initial synthetic derivatization of this compound to the fabrication and characterization of high-performance OFETs.
Overall Synthesis and Device Fabrication Workflow
The journey from a chemical precursor to a functional electronic device involves a multi-stage process. Each stage is critical for ensuring the final device meets the desired performance specifications. The workflow diagram below illustrates the key phases, from the synthesis of the organic semiconductor to its final characterization as an OFET.
Caption: Overall workflow from precursor to characterized OFET device.
Part 1: Synthesis and Purification Protocols
The quality of the organic semiconductor is paramount to achieving high-performance OFETs. Impurities can act as charge traps, severely limiting charge carrier mobility.[11][12] Therefore, meticulous execution of synthesis and purification is essential.
Protocol 1: Esterification of this compound
Rationale: Esterification of the carboxylic acid is a crucial first step to improve the solubility of the thiophene monomer in organic solvents commonly used for cross-coupling reactions and subsequent solution-based processing. The choice of alcohol (e.g., 2-ethylhexanol) can be used to introduce branched alkyl chains, which further enhance solubility and influence the morphology of the final semiconductor film.
Materials:
-
This compound
-
2-Ethylhexanol (or other desired alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add a catalytic amount of DMAP (approx. 0.1 eq.) followed by the desired alcohol (e.g., 2-ethylhexanol, 1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM to the reaction mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the pure ester derivative.
Synthetic Pathway Visualization
The following diagram illustrates a representative synthetic route from the starting material to a dithiophene derivative, a common structural motif in high-mobility organic semiconductors.
Caption: A representative synthetic pathway. Note: The DOT script above is a template; actual chemical structure images would be needed for a visual diagram.
Protocol 2: Suzuki Cross-Coupling Reaction
Rationale: The Suzuki coupling is a robust and versatile C-C bond-forming reaction ideal for constructing the conjugated backbone of the semiconductor.[8][13] It utilizes readily available boronic acids and generally has high functional group tolerance. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this transformation.[7]
Materials:
-
Esterified thiophene derivative from Protocol 1 (1.0 eq.)
-
Aryl- or heteroaryl-boronic acid (e.g., Thiophene-2-boronic acid, 1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.)
-
Toluene and water (e.g., 4:1 mixture) or another suitable solvent system like THF/water.
-
Ethyl acetate
Step-by-Step Procedure:
-
In a Schlenk flask, combine the esterified thiophene derivative (1.0 eq.), the chosen boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
-
Add the degassed solvent mixture (e.g., Toluene/Water 4:1).
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 20-30 minutes, or by using three freeze-pump-thaw cycles. This is critical to prevent catalyst oxidation.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final coupled product.
Protocol 3: Purification by Gradient Sublimation
Rationale: For organic electronics, even trace impurities can degrade device performance.[11][12] While chromatography removes bulk impurities, train sublimation is the gold standard for achieving the ultra-high purity (>99.9%) required for high-performance OFETs.[14] This process separates materials based on their sublimation temperatures under high vacuum.
Apparatus:
-
Train sublimation furnace (multi-zone temperature control)
-
High-vacuum pump (<10⁻⁵ Torr)
-
Quartz or Pyrex sublimation tube
Step-by-Step Procedure:
-
Load the chromatographically purified semiconductor material into the source zone of the sublimation tube.
-
Assemble the sublimation apparatus and evacuate to a high vacuum (e.g., 10⁻⁶ Torr).
-
Slowly heat the source zone to the sublimation temperature of the material. This temperature is material-dependent and must be determined empirically.
-
Set a temperature gradient along the collection zones of the tube. Impurities with different volatilities will condense in different zones.
-
The pure material will deposit as a crystalline film in a specific zone corresponding to its sublimation point.
-
After the sublimation is complete, cool the apparatus slowly to room temperature before venting to atmospheric pressure.
-
Carefully scrape the highly pure crystalline material from the target collection zone. This material is now ready for device fabrication.
Part 2: OFET Fabrication and Characterization Protocols
This section details the fabrication of a standard bottom-gate, top-contact (BGTC) OFET device, a widely used architecture for evaluating new semiconductor materials.[12][15]
Protocol 4: Device Fabrication (BGTC Architecture)
Materials:
-
Highly-doped n-type silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm). The doped Si acts as the gate electrode, and the SiO₂ as the gate dielectric.
-
The purified organic semiconductor.
-
High-purity solvent for the semiconductor (e.g., chloroform, chlorobenzene, or toluene).
-
Gold (Au) for source/drain electrodes.
-
Piranha solution (H₂SO₄:H₂O₂ 7:3) - EXTREME CAUTION: Highly corrosive and reactive.
-
Deionized water, isopropanol, acetone.
Step-by-Step Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Clean the substrates by sonicating sequentially in acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrates under a stream of nitrogen.
-
For a pristine and hydrophilic surface, perform Piranha cleaning for 15 minutes, followed by copious rinsing with deionized water and drying with nitrogen. (Optional but recommended: A subsequent UV-Ozone treatment).
-
-
Dielectric Surface Modification (Optional but Recommended):
-
To improve the interface between the dielectric and the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS). This creates a non-polar, ordered surface that promotes better crystalline growth of the semiconductor.
-
-
Semiconductor Film Deposition:
-
Prepare a dilute solution of the purified organic semiconductor (e.g., 5-10 mg/mL) in a high-purity solvent.
-
Deposit the solution onto the prepared substrate via spin-coating. The spin speed and time will determine the film thickness and must be optimized.
-
-
Thermal Annealing:
-
Transfer the coated substrates to a hot plate in an inert atmosphere (glovebox).
-
Anneal the film at a temperature just below the material's melting or glass transition temperature (e.g., 100-150 °C) for 30-60 minutes. Annealing promotes molecular ordering and improves the crystallinity of the film, which is crucial for efficient charge transport.[15][16]
-
-
Source-Drain Electrode Deposition:
-
Using a shadow mask to define the channel length (L) and width (W), deposit the source and drain electrodes by thermal evaporation under high vacuum.
-
Typically, a 40-50 nm layer of gold (Au) is used. A thin adhesion layer of chromium (Cr) or titanium (Ti) may be used if necessary.
-
Protocol 5: Electrical Characterization
Apparatus:
-
Semiconductor parameter analyzer or source-measure units.
-
Probe station in a dark, shielded box (to exclude light and electrical noise).
Procedure:
-
Place the fabricated OFET device on the stage of the probe station.
-
Carefully land the probe tips on the gate, source, and drain electrode pads.
-
Obtain Transfer Characteristics:
-
Apply a constant, high drain-source voltage (V_DS), for example, -60 V (for a p-type semiconductor).
-
Sweep the gate-source voltage (V_GS) from a positive value to a negative value (e.g., +20 V to -60 V).
-
Measure the resulting drain-source current (I_DS).
-
Plot I_DS and √|I_DS| versus V_GS.
-
-
Obtain Output Characteristics:
-
Apply a constant V_GS at several negative values (e.g., 0 V, -20 V, -40 V, -60 V).
-
For each V_GS, sweep V_DS from 0 V to a negative value (e.g., -60 V).
-
Measure the corresponding I_DS.
-
Plot I_DS versus V_DS for each gate voltage.
-
Data Analysis and Expected Performance
From the electrical characterization data, three key performance metrics can be extracted:
-
Field-Effect Mobility (μ): A measure of how quickly charge carriers move through the semiconductor. It is calculated from the slope of the √|I_DS| vs. V_GS plot in the saturation regime using the following equation: I_DS = (W / 2L) * C_i * μ * (V_GS - V_th)² where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_th is the threshold voltage.
-
On/Off Current Ratio (I_on/I_off): The ratio of the maximum current (I_on) when the transistor is "on" to the minimum current (I_off) when it is "off". A high ratio (typically > 10⁵) is desired for digital logic applications.
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct. It is determined from the x-intercept of the linear fit to the √|I_DS| vs. V_GS plot.
| Parameter | Typical Range for Thiophene-Based OFETs | Significance |
| Purity of Semiconductor | > 99.9% (after sublimation) | Critical for minimizing charge traps and achieving high mobility.[11][12] |
| Field-Effect Mobility (μ) | 10⁻³ - 1.0 cm²/V·s (solution-processed) | Higher mobility allows for faster switching speeds and higher current output. |
| On/Off Ratio | 10⁵ - 10⁸ | A high ratio ensures low power consumption in the off-state. |
| Threshold Voltage (V_th) | 0 V to -20 V (for p-type) | A value close to 0 V is desirable for low-power operation.[17] |
Note: The performance of OFETs based on novel derivatives must be empirically determined. The values in the table represent a general benchmark for well-optimized thiophene-based systems.
References
- 1. nbinno.com [nbinno.com]
- 2. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.itu.edu.tr [research.itu.edu.tr]
- 4. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid | Zendy [zendy.io]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Purity of organic semiconductors as a key factor for the performance of organic electronic devices - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00690D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. Two Novel Quinoidal Polymers for OFETs [Video] - Advanced Science News [advancedsciencenews.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: Strategies for the Functionalization of 5-Bromo-3-chlorothiophene-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-Bromo-3-chlorothiophene-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science, valued for its utility in constructing complex molecular architectures. The strategic functionalization of its carboxylic acid group is a critical step in the synthesis of numerous biologically active compounds, including novel anticoagulants and antiviral agents.[1][2] This document provides a comprehensive guide to the primary methods for derivatizing this carboxylic acid, including conversion to acyl chlorides, amides, and esters. It offers detailed, field-proven protocols, mechanistic insights, and comparative data to enable researchers to select and execute the optimal synthetic strategy for their specific target molecules.
Reactivity Profile and Strategic Considerations
This compound possesses a unique electronic profile. The thiophene ring is an electron-rich aromatic system, yet the presence of two electron-withdrawing halogen substituents (bromo and chloro) significantly modulates its reactivity. These halogens, along with the carboxylic acid group, decrease the electron density of the thiophene ring, influencing the reactivity of the carboxyl group. The carboxylic acid itself is a versatile handle for a variety of chemical transformations. The choice of functionalization strategy often depends on the desired final product and the stability of the starting materials and reagents.
A general overview of the functionalization pathways is presented below.
Caption: Key functionalization pathways for this compound.
Acyl Chloride Formation: A Versatile Intermediate
Conversion of the carboxylic acid to its corresponding acyl chloride is a common and highly effective strategy. Acyl chlorides are significantly more reactive than the parent carboxylic acid, serving as excellent precursors for the synthesis of amides and esters, often under milder conditions and with higher yields. Thionyl chloride (SOCl₂) and oxalyl chloride are the reagents of choice for this transformation.[3][4]
Mechanism Insight: The reaction with thionyl chloride proceeds via the formation of a chlorosulfite intermediate. This converts the hydroxyl group into an excellent leaving group (SO₂ + Cl⁻), which is readily displaced by a chloride ion to form the acyl chloride.[5][6]
Protocol 1: Synthesis of 5-Bromo-3-chlorothiophene-2-carbonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Round-bottom flask with reflux condenser and gas trap (to neutralize HCl and SO₂ fumes)
Procedure:
-
In a fume hood, suspend this compound (1.0 equiv) in anhydrous DCM (or toluene) in a round-bottom flask.
-
Slowly add thionyl chloride (2.0-3.0 equiv) to the suspension at room temperature with stirring. A catalytic amount of DMF can be added to accelerate the reaction with oxalyl chloride.[4]
-
Heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.[7]
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting material.
-
After completion, carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 5-Bromo-3-chlorothiophene-2-carbonyl chloride, often a yellow solid or oil, is highly reactive and moisture-sensitive. It is typically used immediately in the next step without further purification.[7][8]
Safety: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Amide Bond Formation: Accessing Bioactive Scaffolds
Amide bond formation is one of the most critical reactions in drug discovery.[9] Thiophene carboxamides are prevalent scaffolds in pharmacologically active compounds.[7][10] There are two primary approaches for coupling amines with this compound: a two-step process via the acyl chloride or a one-pot direct coupling method.
Method A: From Acyl Chloride
This is often the most straightforward method, especially for less reactive (electron-deficient) amines.
Protocol 2: Amide Synthesis via Acyl Chloride
Materials:
-
Crude 5-Bromo-3-chlorothiophene-2-carbonyl chloride (from Protocol 1)
-
Amine (primary or secondary, 1.0-1.2 equiv)
-
Anhydrous DCM or THF
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0-3.0 equiv)
Procedure:
-
Dissolve the amine (1.1 equiv) and base (2.5 equiv) in anhydrous DCM in a flask under an inert atmosphere (e.g., Nitrogen or Argon) and cool to 0°C in an ice bath.
-
Dissolve the crude acyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with water, 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Method B: Direct Amide Coupling
Direct coupling methods avoid the isolation of the harsh acyl chloride intermediate. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), or uronium salts like HATU are highly effective.[11][12][13]
Mechanism Insight (EDC/HOBt): The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate.[14] This intermediate is susceptible to nucleophilic attack. HOBt can react with the O-acylisourea to form an HOBt-ester, which is more stable and less prone to side reactions. The amine then attacks the activated ester to form the amide bond, regenerating HOBt.[13]
Caption: A typical experimental workflow for EDC/HOBt mediated amide coupling.
Protocol 3: Direct Amide Coupling using EDC/HOBt
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
EDC·HCl (1.2-1.5 equiv)
-
HOBt (1.2-1.5 equiv)
-
DIPEA or TEA (2.0-3.0 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[13]
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.[13]
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to remove DMF, if used), water, 1M HCl (aq), saturated NaHCO₃ (aq), and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Esterification: Modulating Physicochemical Properties
Esterification is commonly used to modify the polarity, solubility, and pharmacokinetic properties of a lead compound. The classic Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a primary method.[15][16]
Protocol 4: Fischer Esterification
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol; used as solvent or in excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 3-5 mol%)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve or suspend this compound (1.0 equiv) in the desired alcohol (e.g., methanol). The alcohol often serves as both the reagent and the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise.
-
Heat the mixture to reflux and maintain for 4-24 hours. The reaction is reversible, so driving off the water formed can improve yields.[16]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with water, saturated NaHCO₃ (aq) (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography if necessary.
Summary of Reaction Conditions
The following table provides a comparative summary of typical conditions for the functionalization of this compound.
| Functionalization | Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Acyl Chloride | SOCl₂ or (COCl)₂/cat. DMF | Toluene/DCM | Reflux | 2-4 | >95% (crude) |
| Amide (from Acyl Cl) | R₂NH, TEA/DIPEA | DCM/THF | 0°C to RT | 1-12 | 70-95% |
| Amide (Direct) | R₂NH, EDC/HOBt, DIPEA | DMF/DCM | 0°C to RT | 1-18 | 60-90% |
| Ester (Fischer) | R'OH, cat. H₂SO₄ | R'OH (excess) | Reflux | 4-24 | 65-85% |
Yields are approximate and highly dependent on the specific substrates and reaction scale.
References
- 1. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 2. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
- 9. growingscience.com [growingscience.com]
- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. youtube.com [youtube.com]
- 16. chemguide.co.uk [chemguide.co.uk]
role of 5-Bromo-3-chlorothiophene-2-carboxylic acid in organic photovoltaics (OPVs)
An In-depth Technical Guide to the Role of 5-Bromo-3-chlorothiophene-2-carboxylic Acid in Organic Photovoltaics
Introduction
Organic photovoltaics (OPVs) represent a frontier in solar energy technology, offering unique advantages such as mechanical flexibility, low-cost manufacturing via roll-to-roll processing, and the ability to fine-tune electronic properties through molecular design.[1] The performance of OPV devices is intrinsically linked to the molecular architecture of the electron-donor and electron-acceptor materials within the photoactive bulk heterojunction (BHJ) layer.[2] Thiophene-based π-conjugated systems have emerged as a cornerstone in the development of high-performance OPV materials due to their excellent charge transport characteristics, structural versatility, and inherent stability.[3][4]
This guide focuses on This compound , a highly functionalized heterocyclic compound. While not typically used directly in the active layer, it serves as a strategic and versatile building block for the synthesis of next-generation donor polymers and non-fullerene acceptors (NFAs). Its unique trifunctional nature—a thiophene core, two distinct halogen atoms, and a carboxylic acid group—provides chemists with a powerful tool for precise molecular engineering to enhance OPV device efficiency, stability, and processability.
Section 1: The Strategic Importance of Molecular Functionalization
The efficacy of this compound as a precursor stems from the specific properties imparted by each of its functional groups. Understanding these individual contributions is key to appreciating its role in designing advanced OPV materials.
The Thiophene Core: An Electron-Rich Backbone
The thiophene ring is an electron-rich aromatic system that serves as a fundamental unit in a vast array of conjugated materials.[5] Its propensity to facilitate π-electron delocalization makes it an ideal component for the backbone of organic semiconductors, promoting efficient intramolecular and intermolecular charge transport, which is essential for high-performance devices.[3][6]
Halogenation Strategy: Tuning Electronic Properties and Morphology
The introduction of halogen atoms (bromine and chlorine) onto the thiophene ring is a powerful and widely used strategy in OPV material design.[7]
-
Electronic Tuning: Halogens exert a strong electron-withdrawing inductive effect, which can be used to systematically lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the resulting material.[1][5] Lowering the HOMO level is particularly crucial for achieving a higher open-circuit voltage (Voc), a key parameter in overall device efficiency.
-
Reactive Handle for Synthesis: The bromine atom at the 5-position is a critical reactive site. It readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the extension of the π-conjugated system by linking it to other aromatic units.[1] This is the primary mechanism through which this building block is incorporated into larger polymers or complex small molecules.
-
Morphology Control: Halogenation can influence the solid-state packing of molecules through noncovalent interactions (e.g., halogen bonding).[5] This allows for fine-tuning of the nanoscale morphology of the donor-acceptor blend, which is critical for efficient exciton dissociation and charge transport.[8][9]
The Carboxylic Acid Moiety: A Versatile Anchor and Synthetic Tool
The carboxylic acid (-COOH) group provides an additional layer of functionality with distinct applications.
-
Improved Solubility and Processability: The carboxylic acid can be easily converted into an ester. The attachment of branched alkyl chains (e.g., 2-ethylhexyl) via esterification dramatically improves the solubility of the resulting monomer and polymer in common organic solvents, which is essential for solution-based device fabrication techniques like spin-coating and printing.[10][11]
-
Interfacial Engineering: In certain device architectures (e.g., inverted cells), the carboxylic acid can act as an anchoring group, binding to metal oxide interlayers like zinc oxide (ZnO) or titanium dioxide (TiO₂). This can improve the interfacial contact, facilitate charge extraction, and enhance device stability.[12]
-
Synthetic Flexibility: Beyond esterification, the carboxylic acid group serves as a versatile synthetic handle for a wide range of chemical transformations, allowing for the attachment of various functional side groups.
Section 2: Application Pathways in OPV Material Synthesis
This compound is primarily a precursor. Its value is realized when it is incorporated into larger, functional molecules tailored for either the donor or acceptor component of the OPV active layer.
Pathway A: Synthesis of Donor-Acceptor (D-A) Copolymers
The development of D-A conjugated polymers, which feature alternating electron-rich (donor) and electron-poor (acceptor) units, has been a major driver of OPV efficiency improvements.[13] Our subject molecule is ideally suited for creating novel donor materials through this approach. The workflow typically involves first modifying the carboxylic acid for solubility and then using the bromine atom for polymerization.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Solar Cell (OPV) Materials | TCI AMERICA [tcichemicals.com]
- 3. Thiophene-based conjugated oligomers for organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzodithiophene-based polymer donors for organic photovoltaics - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Navigating the Synthesis of Novel Thiophene Scaffolds: Application Notes on the Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-chlorothiophene-2-carboxylic acid
Introduction: The Strategic Value of Dihalogenated Thiophenes in Medicinal Chemistry
Thiophene-based molecular architectures are cornerstones in modern drug discovery, renowned for their versatile biological activities which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The inherent stability and capacity for diverse functionalization make thiophenes privileged scaffolds in the synthesis of novel therapeutic agents.[5] Specifically, 5-Bromo-3-chlorothiophene-2-carboxylic acid emerges as a highly valuable and versatile building block. Its dihalogenated nature, coupled with the carboxylic acid moiety, presents multiple reactive sites for strategic chemical modifications, enabling the construction of complex molecular frameworks.[5] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this substrate, focusing on the principles of chemoselectivity and offering detailed protocols for key transformations.
The Principle of Chemoselectivity: Harnessing Differential Reactivity
A central challenge and opportunity when working with dihalogenated substrates is achieving site-selective functionalization. In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds under palladium catalysis is the key to predictable and controlled synthesis.
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[6] This trend is primarily governed by the carbon-halogen bond dissociation energy (BDE). The weaker C-Br bond is more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle, compared to the stronger C-Cl bond.[7] This inherent difference in reactivity allows for the selective coupling at the 5-position (C-Br) while leaving the 3-position (C-Cl) intact for subsequent transformations.
However, it is crucial to recognize that catalyst systems, ligands, and reaction conditions can influence this selectivity.[6][8][9] While the intrinsic bond energies provide a fundamental guide, the choice of a specific palladium catalyst and its associated ligands can fine-tune the reaction's outcome. For instance, sterically hindered ligands can modulate the accessibility of the catalyst to the different halogen sites.
Diagram of Chemoselective Cross-Coupling
Caption: Chemoselective Pd-catalyzed cross-coupling at the C-Br bond.
Core Application Protocols
The following protocols provide detailed, step-by-step methodologies for key palladium-catalyzed cross-coupling reactions of this compound. It is imperative to note that prior to most coupling reactions, the carboxylic acid is often esterified to prevent potential interference with the basic reaction conditions and to improve solubility in organic solvents.[10][11]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between an organohalide and an organoboron species.[12][13]
Objective: To synthesize 5-aryl-3-chlorothiophene-2-carboxylic acid derivatives.
Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent/Material | Purpose |
| Esterified this compound | Starting Material |
| Arylboronic acid | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Palladium Catalyst |
| Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) | Base |
| Toluene/Ethanol/Water mixture | Solvent System |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Ethyl Acetate | Extraction Solvent |
| Silica Gel | Stationary Phase for Chromatography |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine the esterified this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Reaction Conditions for Suzuki Coupling:
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 70-80 |
Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a powerful method for the synthesis of aryl alkynes by coupling a terminal alkyne with an aryl or vinyl halide.[14]
Objective: To synthesize 5-alkynyl-3-chlorothiophene-2-carboxylic acid derivatives.
Catalytic Cycle Diagram:
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Materials:
| Reagent/Material | Purpose |
| Esterified this compound | Starting Material |
| Terminal Alkyne | Coupling Partner |
| Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] | Palladium Catalyst |
| Copper(I) Iodide (CuI) | Co-catalyst |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Base and Solvent |
| Tetrahydrofuran (THF) | Co-solvent |
Procedure:
-
Reaction Setup: To a Schlenk flask, add the esterified this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Add degassed THF and triethylamine. Then, add the terminal alkyne (1.5 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed as indicated by TLC.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[15][16][17]
Objective: To synthesize 5-amino-3-chlorothiophene-2-carboxylic acid derivatives.
Materials:
| Reagent/Material | Purpose |
| Esterified this compound | Starting Material |
| Primary or Secondary Amine | Coupling Partner |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | Palladium Pre-catalyst |
| Xantphos or other bulky phosphine ligand | Ligand |
| Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) | Base |
| Toluene or Dioxane | Anhydrous Solvent |
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.02 eq), the phosphine ligand (0.02-0.04 eq), and the base (1.4 eq) to a dry Schlenk tube.
-
Reagent Addition: Add the esterified this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through rigorous monitoring and characterization.
-
Reaction Monitoring: Consistent use of TLC and/or LC-MS allows for the tracking of starting material consumption and product formation, providing real-time assessment of reaction efficiency.
-
Product Characterization: The identity and purity of the final products should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Yield Optimization: The provided reaction conditions are a starting point. Optimization of catalyst loading, ligand choice, base, solvent, and temperature may be necessary to achieve maximum yield for specific substrates.
Conclusion
This compound is a powerful synthetic intermediate. The principles of chemoselectivity, driven by the differential reactivity of the C-Br and C-Cl bonds, allow for its strategic and sequential functionalization. The detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provided herein offer researchers and drug development professionals a robust toolkit for the synthesis of novel and diverse thiophene-based compounds with significant therapeutic potential.
References
- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labinsights.nl [labinsights.nl]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-3-chlorothiophene-2-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 5-Bromo-3-chlorothiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize the process for your specific needs.
Section 1: Recommended Synthetic Pathway & Rationale
The most reliable and regioselective route to this compound involves a two-step sequence starting from 3-chlorothiophene:
-
Directed ortho-Metalation (DoM) and Carboxylation: Selective lithiation at the C2 position, followed by quenching with carbon dioxide.
-
Electrophilic Aromatic Bromination: Introduction of the bromine atom at the C5 position, directed by the existing substituents.
This sequence is superior to alternatives because the carboxylate group, formed in the first step, is a powerful meta-director. However, in the thiophene ring system, the activating effect of the sulfur atom and the ortho, para-directing influence of the chlorine atom synergize to strongly favor electrophilic substitution at the vacant C5 position, ensuring high regioselectivity in the final bromination step.
Caption: Recommended two-step synthetic workflow.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is disappointingly low. Where am I losing material?
Low yield is a multifaceted issue that can arise from inefficiencies in either reaction step or during workup and purification.
A1.1: Potential Issues in the Lithiation/Carboxylation Step
The formation of the lithiated intermediate is the most critical and sensitive part of the synthesis.
-
Cause 1: Inactive Lithiating Agent. Organolithium reagents like LDA (Lithium diisopropylamide) and n-BuLi are extremely sensitive to moisture and air.[1] Using a previously opened bottle or an improperly titrated solution will lead to incomplete deprotonation.
-
Cause 2: Insufficient Deprotonation. The acidity of the C-H bond at the 2-position of 3-chlorothiophene is enhanced, but deprotonation is not instantaneous.[3]
-
Solution: Ensure a slight excess of the lithiating agent (1.1-1.2 equivalents) is used. Allow the lithiation to stir at -78 °C for a sufficient time (typically 60 minutes) to ensure complete formation of the anion.[2]
-
-
Cause 3: Premature Quenching. The lithiated thiophene is a powerful base and nucleophile. Any adventitious proton source (water, acidic impurities in the solvent) or electrophile will consume it before the CO₂ is added.
-
Solution: Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). When quenching, use an excess of freshly crushed, high-quality dry ice to maximize the chances of carboxylation over protonation from trace moisture.
-
A1.2: Potential Issues in the Bromination Step
-
Cause: Incomplete Reaction. While typically efficient, the deactivating nature of the carboxyl and chloro groups can slow the reaction.
-
Solution: Monitor the reaction by TLC. If it stalls, gentle heating (40-50 °C) can sometimes drive it to completion. Ensure you are using at least one full equivalent of NBS.
-
A1.3: Product Loss During Workup/Purification
-
Cause: Emulsion Formation or Poor Extraction. Carboxylic acids can act as surfactants, leading to emulsions during acidic workup.
-
Solution: After acidifying the aqueous layer to precipitate the product, if extraction is necessary, use a larger volume of organic solvent and consider adding brine (saturated NaCl solution) to break up emulsions.
-
-
Cause: Co-precipitation of Impurities.
-
Solution: The most effective purification method is often recrystallization. A solvent system like ethanol/water or toluene can yield high-purity material.[4]
-
Q2: My final product is impure. What are the likely side products and how do I avoid them?
Impurity profiles often point directly to specific mechanistic problems.
-
Impurity 1: 3-Chlorothiophene (Starting Material). The presence of the initial starting material in your final product indicates a failure in the first step.
-
Cause: This is a classic sign of failed lithiation. The unreacted 3-chlorothiophene is carried through the workup and does not participate in the bromination step.
-
Solution: Refer to the solutions in A1.1 . The key is ensuring the complete formation of the 2-lithio-3-chlorothiophene intermediate.
-
-
Impurity 2: 3-Chlorothiophene-2-carboxylic acid. This indicates an incomplete bromination reaction.
-
Cause: Insufficient brominating agent, insufficient reaction time, or a deactivated batch of NBS.
-
Solution: Use a fresh bottle of NBS. Monitor the reaction to completion via TLC or LC-MS before initiating workup.
-
-
Impurity 3: Isomeric Bromo-products (e.g., 4-Bromo Isomer).
-
Cause: While the C5 position is strongly favored, extreme conditions or incorrect reaction sequencing could lead to minor amounts of other isomers. If you were to brominate 3-chlorothiophene first, you would get a mixture of 2-bromo and 5-bromo isomers, complicating the subsequent lithiation.
-
Solution: Strictly follow the recommended synthetic sequence (carboxylate first, then brominate). The powerful directing effect of the carboxylate group is key to achieving high regioselectivity.
-
Q3: The reaction stalls and never reaches full conversion. Why?
-
Cause 1: Temperature Fluctuation. Lithiated intermediates of thiophenes can be unstable at temperatures above -60 °C, potentially leading to decomposition or side reactions like the "halogen dance".[5]
-
Solution: Maintain a consistent -78 °C bath (dry ice/acetone or isopropanol) throughout the lithiation and until the CO₂ quench is complete. Add the organolithium reagent slowly and dropwise to manage the exotherm.
-
-
Cause 2: Reactive Impurities in the Substrate. If your starting 3-chlorothiophene is contaminated with water or other electrophilic impurities, it will consume the expensive organolithium reagent.
-
Solution: Purify the starting 3-chlorothiophene by distillation if its purity is suspect.
-
Section 3: Mechanistic Deep Dive
Understanding the mechanisms provides the expertise to rationalize experimental choices and predict outcomes.
Mechanism 1: Directed ortho-Metalation (DoM)
The high regioselectivity of the initial carboxylation is a textbook example of Directed ortho-Metalation. The Lewis basic chlorine atom coordinates to the Lewis acidic lithium ion of the LDA, delivering the base to the adjacent C2 proton. This complex-induced proximity effect dramatically increases the kinetic acidity of the C2 proton, ensuring deprotonation occurs there exclusively.[6][7]
Caption: Directed ortho-Metalation of 3-Chlorothiophene.
Mechanism 2: Electrophilic Aromatic Substitution (Bromination)
After carboxylation, the thiophene ring has two deactivating groups (-Cl and -COOH) and one activating position (the sulfur heteroatom). The C5 position is most susceptible to electrophilic attack because it is ortho to the activating sulfur atom and avoids the meta positions relative to the deactivating carboxylate group.
Caption: Regioselective Electrophilic Bromination at C5.
Section 4: Key Protocols and Data
For clarity and reproducibility, we summarize the critical quantitative data and provide detailed experimental procedures.
Table 1: Recommended Reagent Stoichiometry and Reaction Conditions
| Step | Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) |
| 1. Carboxylation | 3-Chlorothiophene | 1.0 | Anhydrous THF | -78 | - |
| Diisopropylamine | 1.2 | Anhydrous THF | -78 to 0 | 0.5 | |
| n-Butyllithium | 1.15 | Anhydrous THF | -78 | 1 | |
| CO₂ (Dry Ice) | > 5 (Excess) | - | -78 to RT | 2 | |
| 2. Bromination | 3-Chlorothiophene-2-carboxylic acid | 1.0 | Acetic Acid | RT to 40 | 2-4 |
| N-Bromosuccinimide (NBS) | 1.05-1.1 | Acetic Acid | RT to 40 | 2-4 |
Protocol 1: Synthesis of 3-Chlorothiophene-2-carboxylic acid
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, ~0.5 M concentration relative to the substrate).
-
LDA Formation: Add diisopropylamine (1.2 eq.). Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.15 eq.) dropwise. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Lithiation: Slowly add a solution of 3-chlorothiophene (1.0 eq.) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1 hour.[2]
-
Carboxylation: Carefully and quickly add an excess of freshly crushed dry ice to the reaction mixture. The temperature will rise but should be kept as low as possible. Allow the mixture to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with water. Separate the layers and wash the organic layer with saturated sodium bicarbonate solution. Combine all aqueous layers. Acidify the aqueous layer to pH 1-2 with concentrated HCl. The product will precipitate as a white or off-white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for higher purity.[4]
Protocol 2: Synthesis of this compound
-
Setup: In a round-bottom flask, dissolve 3-chlorothiophene-2-carboxylic acid (1.0 eq.) in glacial acetic acid.
-
Bromination: Add N-Bromosuccinimide (1.05 eq.) in one portion. Stir the mixture at room temperature.[8] The reaction can be gently heated if necessary, monitoring progress by TLC.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a larger beaker of ice water.
-
Purification: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum. Recrystallize if necessary.
References
- 1. vapourtec.com [vapourtec.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. baranlab.org [baranlab.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-3-chlorothiophene-2-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-chlorothiophene-2-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of side products and impurities during the synthesis process. Our approach is rooted in mechanistic understanding to empower users to diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on your synthetic route. However, for the common method involving electrophilic bromination of 3-chlorothiophene-2-carboxylic acid, the most prevalent side products include:
-
Isomeric Products: Such as 4-Bromo-3-chlorothiophene-2-carboxylic acid, arising from incomplete regioselectivity of the bromination.
-
Di-brominated Products: Over-bromination can lead to the formation of 4,5-dibromo-3-chlorothiophene-2-carboxylic acid.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 3-chlorothiophene-2-carboxylic acid in the final product.
-
Decarboxylated Byproducts: Harsh reaction conditions (e.g., excessive heat) can lead to the loss of the carboxylic acid group, forming compounds like 2-bromo-4-chlorothiophene.[1][2]
Q2: My final product has a lower melting point and broader range than reported. What is the likely cause?
A2: A depressed and broad melting point is a classic indicator of impurities. The presence of the side products mentioned in Q1, particularly isomeric and over-brominated impurities, will disrupt the crystal lattice of the desired product, leading to this observation. It is crucial to employ robust purification techniques, such as recrystallization from a suitable solvent system (e.g., acetic acid, toluene/heptane), to remove these impurities. Characterization of the crude and purified material by NMR, LC-MS, and elemental analysis is strongly recommended to confirm purity.
Q3: Can metal-halogen exchange reactions cause side products in alternative synthetic routes?
A3: Absolutely. If you are employing a strategy that involves lithiation or Grignard formation from a polyhalogenated thiophene followed by carboxylation (quenching with CO₂), metal-halogen exchange can be a significant source of impurities.[3][4] For instance, starting from a dibromo-chlorothiophene, the organolithium reagent (e.g., n-BuLi) may not be perfectly selective, leading to exchange at different bromine positions. This results in a mixture of carboxylated isomers. Furthermore, premature quenching of the lithiated intermediate by trace proton sources can lead to hydro-dehalogenation, another common side reaction.[5]
Troubleshooting Guide: Common Experimental Issues
Issue 1: My NMR spectrum shows multiple singlets in the aromatic region, suggesting isomeric byproducts.
-
Plausible Cause: This issue points directly to a lack of regioselectivity during the electrophilic bromination step. While the 5-position of the 3-chlorothiophene-2-carboxylic acid is electronically activated and sterically accessible, the 4-position can also undergo substitution, leading to the 4-bromo isomer.
-
Troubleshooting & Prevention:
-
Temperature Control: Run the bromination at the lowest effective temperature. Start at 0°C or even lower and allow the reaction to slowly warm to room temperature. This minimizes the activation energy available for the formation of the less-favored isomer.
-
Choice of Brominating Agent: While elemental bromine is effective, N-Bromosuccinimide (NBS) can offer higher selectivity in some cases.[6] NBS provides a slow, steady concentration of electrophilic bromine, which can suppress side reactions.
-
Solvent Effects: The choice of solvent can influence selectivity. Acetic acid is common, but exploring other solvents like halogenated hydrocarbons may alter the reactivity profile.
-
Monitoring: Closely monitor the reaction progress using TLC or GC-MS to halt the reaction as soon as the starting material is consumed, preventing further side reactions.
-
Issue 2: Mass spectrometry analysis indicates the presence of a di-brominated compound.
-
Plausible Cause: This is a clear case of over-bromination. The thiophene ring is highly activated towards electrophilic substitution, and once the first bromine atom is attached, the ring can still be reactive enough to accept a second one, particularly if excess brominating agent is present or the reaction time is too long.
-
Troubleshooting & Prevention:
-
Stoichiometry is Key: Use a precise stoichiometry of the brominating agent. A slight excess (e.g., 1.05 to 1.1 equivalents) is often sufficient. Avoid using a large excess.
-
Controlled Addition: Add the brominating agent (e.g., Br₂ in acetic acid) dropwise to the solution of the starting material at a low temperature. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time. As established by in-process controls (TLC, GC-MS), work up the reaction promptly upon completion.
-
Issue 3: The reaction yield is significantly low, and I isolate a significant amount of a non-acidic byproduct.
-
Plausible Cause: This strongly suggests that decarboxylation is occurring.[7] The C-C bond between the thiophene ring and the carboxylic acid can cleave under certain conditions, especially with prolonged heating in an acidic medium. The resulting halogenated thiophene will be lost during a standard basic extraction intended to isolate the acidic product.
-
Troubleshooting & Prevention:
-
Avoid High Temperatures: If possible, conduct the reaction at or below room temperature. If heating is required, use the minimum temperature necessary for the reaction to proceed at a reasonable rate.
-
Minimize Reaction Time: As with over-bromination, extended reaction times at elevated temperatures increase the likelihood of decarboxylation.
-
Alternative Synthetic Routes: If decarboxylation is unavoidable, consider a route where the carboxylic acid functionality is introduced in the final step, for example, by carboxylation of a lithiated or Grignard intermediate at low temperature.[8][9]
-
Visualizing the Reaction and Side Products
The following diagram illustrates the primary synthetic pathway for the bromination of 3-chlorothiophene-2-carboxylic acid and the key branching points that lead to common impurities.
Caption: Reaction scheme showing the desired product and key side products.
Data Summary: Impurity Profile
The following table summarizes the common side products, their causes, and recommended analytical techniques for their identification.
| Side Product Name | Common Cause | Recommended Analytical Method | Key Diagnostic Signal |
| 4-Bromo-3-chlorothiophene-2-carboxylic acid | Poor regioselectivity in bromination | ¹H NMR, LC-MS | A distinct singlet in the aromatic region of the NMR; Same mass as the desired product in MS. |
| 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid | Over-bromination (excess reagent/time) | GC-MS, LC-MS | A molecular ion peak corresponding to the addition of a second bromine atom. |
| 3-chlorothiophene-2-carboxylic acid | Incomplete reaction | TLC, LC-MS, ¹H NMR | Presence of peaks corresponding to the starting material. |
| 2-Bromo-4-chlorothiophene | Thermal or acid-catalyzed decarboxylation | GC-MS (if volatile), ¹H NMR of non-acidic extract | Absence of -COOH signal in NMR/IR; Molecular ion peak corresponding to loss of CO₂. |
Experimental Protocol: Bromination of 3-chlorothiophene-2-carboxylic acid
This protocol provides a generalized procedure. Users should adapt it based on their specific equipment and safety protocols.
Materials:
-
3-chlorothiophene-2-carboxylic acid (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Bromine (1.05 eq)
-
Saturated Sodium Thiosulfate solution
-
Deionized Water
-
Appropriate organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3-chlorothiophene-2-carboxylic acid (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the flask in an ice-water bath to 0-5°C.
-
Troubleshooting Tip: Maintaining a low temperature at this stage is critical to maximize regioselectivity and prevent runaway reactions.
-
-
Reagent Addition: Prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Troubleshooting Tip: Avoid extending the reaction time unnecessarily to prevent over-bromination and potential decarboxylation.
-
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of ice water. Quench the excess bromine by adding saturated sodium thiosulfate solution dropwise until the orange/red color disappears.
-
Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water.
-
Purification: The crude solid can be purified by recrystallization. A common solvent system is glacial acetic acid or a mixture of toluene and heptane. Dry the purified crystals under vacuum.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis.
References
- 1. Decarboxylative thiolation of redox-active esters to free thiols and further diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Metalation and halogen–metal exchange in 3-arylthiophens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]
Technical Support Center: Optimizing Suzuki Coupling for Halogenated Thiophenes
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving halogenated thiophenes. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to overcome common challenges and enhance the efficiency and reproducibility of your experiments. This resource is structured as a series of troubleshooting questions and FAQs, grounded in established chemical principles and supported by authoritative literature.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles specific problems you may encounter during your experiments. The advice provided explains the underlying causes and offers targeted solutions.
Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?
Low or no conversion in a Suzuki coupling is a common issue that typically points to problems with the catalyst activation, the reagents, or the reaction conditions.
-
Catalyst System (Palladium Source & Ligand): The single most critical factor is your catalyst system. The oxidative addition of the palladium catalyst to the thiophene-halogen bond is often the rate-limiting step, especially for less reactive chloro-thiophenes.
-
Root Cause: The electron-rich nature of the thiophene ring can strengthen the Carbon-Halogen bond. Furthermore, the sulfur atom can act as a poison to the palladium catalyst by coordinating to it and deactivating it.
-
Solution: For bromo- and iodo-thiophenes, standard catalysts like Pd(PPh₃)₄ may suffice. However, for the more challenging and cost-effective chloro-thiophenes, you must use a more active catalyst system. This is achieved by combining a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a highly electron-donating and sterically bulky phosphine ligand. Buchwald ligands such as SPhos, RuPhos, or XPhos are industry standards for this purpose as they promote the difficult oxidative addition step and stabilize the active catalytic species.
-
-
Choice of Base: The base is not just a spectator; it is crucial for activating the organoboron reagent to form the more nucleophilic borate species, which then participates in transmetalation.
-
Root Cause: An inappropriate base (too weak, too strong, or poorly soluble) can halt the catalytic cycle. A weak base may not activate the boronic acid effectively, while an overly strong base can promote unwanted side reactions.
-
Solution: For thiophene couplings, a moderately strong inorganic base is often the best choice. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent starting points. Phosphate bases like K₃PO₄ are also widely used and are particularly effective in preventing boronic acid decomposition. Ensure your base is finely powdered and dry to maximize its surface area and reactivity.
-
-
Solvent and Temperature: The solvent must be able to dissolve the reagents and stabilize the catalytic intermediates. It also dictates the effective temperature range.
-
Root Cause: Poor solubility of the base or other reagents can lead to a heterogeneous mixture with slow reaction kinetics. Temperatures that are too low will not provide sufficient energy to overcome the activation barrier for oxidative addition.
-
Solution: A mixture of an organic solvent with water is often ideal. Common choices include toluene/water, dioxane/water, or THF/water. The water is essential for dissolving the inorganic base and facilitating the formation of the borate complex. If conversion is still low, gradually increasing the temperature (e.g., from 80 °C to 110 °C) can significantly accelerate the reaction, but be mindful of potential substrate or product decomposition.
-
Q2: I'm observing significant dehalogenation of my thiophene starting material. How can I minimize this side reaction?
Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common and troublesome side reaction. It is primarily caused by the formation of a palladium-hydride (Pd-H) species which reductively eliminates with the thiophene ring.
-
Mechanism of Dehalogenation: A Pd-H species can be generated from several sources in the reaction mixture, including the solvent (e.g., alcohols), the base, or trace water. Once formed, this species can intercept the Ar-Pd(II)-X intermediate in the catalytic cycle, leading to the undesired Ar-H product.[1][2]
-
Troubleshooting Strategies:
-
Choice of Halogen: The tendency for dehalogenation follows the order I > Br > Cl.[2][3][4] If you are using a highly reactive iodo-thiophene and facing significant dehalogenation, switching to the corresponding bromo- or even chloro-thiophene can resolve the issue. While chloro-thiophenes are less reactive towards the desired coupling, they are also much less prone to dehalogenation.[3][4]
-
Base Selection: Certain bases are more likely to generate hydride species. While stronger bases can be effective, they can also promote dehalogenation. Switching from a very strong base like an alkoxide to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) can be beneficial. K₃PO₄ is often an excellent choice as it is effective without being overly aggressive.
-
Solvent System: The presence of water is often necessary for the Suzuki coupling but can also be a source of protons for dehalogenation.[5] It's a delicate balance. If dehalogenation is severe, try reducing the amount of water in your solvent system (e.g., moving from a 4:1 to a 10:1 organic/water ratio). In some cases, using a polar aprotic solvent like DMF or DMAc under anhydrous conditions with a fluoride source (e.g., KF, CsF) as the base can suppress dehalogenation, although this may require higher temperatures.
-
Q3: My reaction is forming a lot of homocoupling product from the boronic acid/ester. What's causing this and how can I fix it?
The formation of a biaryl product derived from the boronic acid (Ar-B(OR)₂ + Ar-B(OR)₂ -> Ar-Ar) is a classic side reaction, often indicating an issue with oxygen in your system or an imbalance in the catalytic cycle.
-
Primary Cause: Oxygen: The most common cause of boronic acid homocoupling is the presence of oxygen.[1][6] Oxygen can oxidize the Pd(0) catalyst to Pd(II) species. These Pd(II) species can then react directly with two molecules of the boronic acid to produce the homocoupled product, regenerating Pd(0) in the process.[1][6]
-
Solution: Rigorous Degassing: This is a non-negotiable step for a reproducible Suzuki coupling. Before heating, you must rigorously degas your reaction mixture to remove dissolved oxygen. There are two primary methods:
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent and the final reaction mixture for 15-30 minutes.
-
Freeze-Pump-Thaw: For more sensitive reactions, subject the sealed flask to at least three cycles of freezing the mixture in liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere. This is the most effective method for removing oxygen.
-
-
Other Factors: While oxygen is the main culprit, homocoupling can also be promoted if the transmetalation step is slow compared to other processes.[7][8] Ensuring you are using an appropriate base to efficiently generate the borate species can help favor the desired cross-coupling pathway.
Q4: The reaction works, but the yield is inconsistent between runs. What can I do to improve reproducibility?
Inconsistency is frustrating and often points to subtle, uncontrolled variables in the experimental setup.
-
Reagent Quality and Handling:
-
Boronic Acids: These can be prone to dehydration to form cyclic boroxine anhydrides or protodeboronation (loss of the boron group).[1][9] Store them in a desiccator, and if in doubt, check the purity by NMR before use. Using more stable boronate esters (e.g., pinacol esters) can significantly improve reproducibility.
-
Base: Inorganic bases can absorb moisture from the air, which can affect their activity and introduce variable amounts of water into the reaction. Use a freshly opened bottle or dry the base in an oven before use. Grinding the base to a fine, consistent powder also helps.
-
Catalyst: Palladium catalysts, especially Pd(0) sources, can degrade over time. Use a fresh, high-purity catalyst. Pre-catalysts, which are more stable to air, can also offer better run-to-run consistency.
-
-
Atmospheric Control: As mentioned above, inconsistent removal of oxygen can lead to variable amounts of side reactions and catalyst deactivation. Standardize your degassing procedure and ensure your reaction vessel is well-sealed under a positive pressure of inert gas throughout the experiment.
-
Stirring and Heating: In a heterogeneous mixture (which most Suzuki couplings are), the stirring rate can affect the reaction rate by influencing the mass transfer between phases. Ensure your stir plate is set to a consistent, vigorous speed. Likewise, confirm the accuracy of your heating block or oil bath temperature with an external thermometer.
Visual Workflow: Troubleshooting a Failing Suzuki Coupling
The following decision tree provides a logical workflow for diagnosing and solving common issues with your reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Thermal Analysis of Polymers from 5-Bromo-3-chlorothiophene-2-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from 5-Bromo-3-chlorothiophene-2-carboxylic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the thermal stability and degradation of this specific class of polythiophenes. Given the unique substitution pattern of the monomer, this guide synthesizes established principles of polythiophene thermal analysis with specific considerations for halogen and carboxylic acid functionalities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal properties of polymers derived from this compound.
Q1: What are the expected thermal stability characteristics of polymers from this compound?
Polymers derived from this compound are expected to exhibit moderate thermal stability, characteristic of the polythiophene family.[1][2] However, the specific functional groups on the monomer unit will significantly influence the degradation profile:
-
Polythiophene Backbone: The conjugated thiophene backbone provides good intrinsic thermal and chemical stability.[1][2]
-
Carboxylic Acid Group: The presence of the carboxylic acid group is anticipated to lower the overall thermal stability. Studies on other carboxylic acid functionalized polythiophenes have shown that these groups can create pathways for earlier degradation, with 5% weight-loss temperatures decreasing as the concentration of carboxylic acid groups increases.[1][2][3]
-
Halogen Substituents (Bromo and Chloro): The carbon-halogen bonds (C-Br and C-Cl) are typically less stable than C-H or C-C bonds and can be susceptible to cleavage at elevated temperatures, potentially initiating degradation.
Q2: What are the primary analytical techniques to assess the thermal stability of these polymers?
The primary techniques for evaluating the thermal properties of these polymers are:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] It is the cornerstone for determining thermal stability, degradation temperatures, and the presence of residual solvents or additives.[5][6]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7][8] It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[9][10]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique involves thermally decomposing the polymer in an inert atmosphere and then separating and identifying the resulting fragments.[11][12] It provides invaluable insight into the degradation mechanism and the chemical structure of the degradation products.[13]
Q3: How does the polymerization method affect the thermal stability of the final polymer?
The polymerization method can influence thermal stability by affecting:
-
Molecular Weight: Higher molecular weight polymers generally exhibit greater thermal stability.
-
Regioregularity: A more ordered, regioregular polymer structure can lead to more efficient packing and stronger intermolecular interactions, enhancing thermal stability.
-
Purity: Residual catalysts (e.g., iron impurities from FeCl3 polymerization) or unreacted monomers can act as initiation sites for thermal degradation, lowering the overall stability of the material.[1][2]
Q4: What are the likely degradation mechanisms for polymers of this compound?
The degradation is likely a multi-step process involving:
-
Side-Chain Scission: Initial degradation may begin with the decarboxylation of the carboxylic acid group or the cleavage of the C-Br and C-Cl bonds.
-
Backbone Scission: Following or concurrent with side-chain degradation, the polythiophene backbone will begin to break down.[14]
-
Volatilization: The smaller fragments produced will then volatilize, leading to mass loss.
Py-GC-MS analysis would be instrumental in confirming the exact degradation pathway by identifying the evolved gaseous products.[13]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the thermal analysis of polymers from this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent TGA Onset Temperatures | 1. Inconsistent sample mass or packing. 2. Variation in heating rate between experiments. 3. Presence of residual solvent or moisture. 4. Sample inhomogeneity. | 1. Use a consistent, small sample mass (e.g., 5-10 mg) and ensure it is evenly distributed in the TGA pan.[6] 2. Maintain a constant heating rate for all comparative experiments. A slower rate (e.g., 10 °C/min) often provides better resolution of degradation steps.[6][15] 3. Dry the sample thoroughly in a vacuum oven before analysis. Consider adding an initial isothermal step in the TGA method (e.g., hold at 100-120 °C for 10-15 minutes) to remove volatiles.[4] 4. Ensure the portion of the polymer taken for analysis is representative of the entire batch. |
| Noisy or Fluctuating TGA Curve | 1. Vibrations near the TGA instrument. 2. Instability in the purge gas flow rate. 3. Clogged gas filter in the TGA. 4. Static electricity on the sample or pan. | 1. Isolate the TGA on a vibration-dampening table and avoid nearby sources of vibration (e.g., construction, heavy equipment).[16] 2. Check the gas regulator and flow meter for stability. Ensure gas cylinders are not nearly empty. 3. Regularly inspect and replace the gas filter as per the instrument manufacturer's recommendations.[16] 4. Use an anti-static gun on the sample and pan before loading into the instrument. |
| Unexpectedly Low Degradation Temperature | 1. Residual polymerization catalyst (e.g., metal salts). 2. Oxidative degradation due to air leaks in the system. 3. Low molecular weight of the polymer. | 1. Purify the polymer thoroughly after synthesis to remove any catalyst residues. Techniques like Soxhlet extraction are often effective. 2. Perform the TGA analysis under a high-purity inert atmosphere (e.g., nitrogen or argon).[6] Check for leaks in the gas lines and furnace seals. 3. Characterize the molecular weight of your polymer (e.g., via Gel Permeation Chromatography). Lower molecular weight fractions will degrade at lower temperatures. |
| Broad or Poorly Defined Glass Transition (Tg) in DSC | 1. Sample has a broad molecular weight distribution. 2. Heating rate is too fast or too slow. 3. Sample is semi-crystalline. | 1. Fractionate the polymer to obtain samples with a narrower molecular weight distribution for more precise Tg determination. 2. Optimize the heating rate. A rate of 10-20 °C/min is typically a good starting point.[10] 3. The glass transition can be masked by crystallization or melting events. Analyze the second heating scan after quenching from the melt to obtain a clearer Tg. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Standard Thermogravimetric Analysis (TGA)
This protocol outlines the standard procedure for determining the thermal stability of your polymer.
Objective: To determine the onset of degradation (Tonset) and the temperature of maximum mass loss rate (Tmax).
Methodology:
-
Sample Preparation: Ensure the polymer sample is completely dry by placing it in a vacuum oven at 60-80 °C overnight.
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's guidelines.
-
Sample Loading:
-
Tare a clean, empty TGA pan (typically alumina or platinum).
-
Place 5-10 mg of the dried polymer into the pan, ensuring it forms a thin, even layer.[6]
-
Record the exact initial mass.
-
-
TGA Method Parameters:
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine Tonset: The temperature at which significant mass loss begins.[6] This is often calculated as the intersection of the baseline tangent and the tangent at the point of maximum mass loss rate.
-
Determine Tmax: The temperature at which the rate of mass loss is highest (the peak of the first derivative of the TGA curve).
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Transitions
This protocol is for identifying the glass transition temperature (Tg) and other thermal events.
Objective: To determine the glass transition temperature (Tg) of the amorphous polymer.
Methodology:
-
Sample Preparation: Dry the polymer sample as described in the TGA protocol.
-
Instrument Calibration: Calibrate the DSC for temperature and heat flow using a certified standard (e.g., indium).
-
Sample Encapsulation:
-
Weigh 5-10 mg of the dried polymer into an aluminum DSC pan.
-
Hermetically seal the pan.
-
Prepare an empty, sealed aluminum pan as a reference.[8]
-
-
DSC Method Parameters (Heat-Cool-Heat Cycle):
-
Purge Gas: High-purity Nitrogen.
-
Flow Rate: 50 mL/min.
-
Temperature Program:
-
1st Heating Scan: Ramp from 25 °C to a temperature above the expected Tg but below the degradation temperature (e.g., 200 °C) at 10 °C/min. This removes the sample's prior thermal history.
-
Cooling Scan: Cool the sample from 200 °C to 25 °C at 10 °C/min.
-
2nd Heating Scan: Ramp from 25 °C to 200 °C at 10 °C/min.
-
-
-
Data Analysis:
-
Analyze the heat flow curve from the 2nd heating scan .
-
The glass transition (Tg) will appear as a step-like change in the baseline.[9] Determine the midpoint of this transition.
-
Part 4: Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for comprehensive thermal characterization.
Potential Degradation Pathway
References
- 1. scispace.com [scispace.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. TGA Analysis: What, How and Why | Innovatech Labs [innovatechlabs.com]
- 6. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 7. Polymer Characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric [perkinelmer.com]
- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 9. madisongroup.com [madisongroup.com]
- 10. mt.com [mt.com]
- 11. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 12. pstc.org [pstc.org]
- 13. A pyrolysis mass spectrometry study of polythiophene copolymers [open.metu.edu.tr]
- 14. Thermal degradation and combustion properties of most popular synthetic biodegradable polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. General Reasons For Failure Of Thermogravimetric Analyzers(TGA) And Their Solutions | Jinan Upwell Test Co.,Ltd [upwelltest.com]
solubility issues of 5-Bromo-3-chlorothiophene-2-carboxylic acid in organic solvents
Welcome to our dedicated technical support center for 5-Bromo-3-chlorothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Understanding Solubility Challenges
This compound, like many halogenated aromatic carboxylic acids, can exhibit limited solubility in common organic solvents. This behavior is primarily influenced by a combination of factors:
-
High Crystallinity: The planar structure and intermolecular interactions, such as hydrogen bonding between carboxylic acid groups and halogen bonding, can lead to a stable crystal lattice that is difficult to disrupt with solvent molecules.
-
Polarity: The presence of both a polar carboxylic acid group and a less polar halogenated thiophene ring results in a molecule with a complex polarity profile, making it challenging to match with a single solvent that can effectively solvate both ends of the molecule.
-
Substituent Effects: The electron-withdrawing nature of the bromine and chlorine atoms can influence the acidity of the carboxylic acid and the overall electron distribution of the thiophene ring, impacting its interactions with solvent molecules.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in [common solvent]?
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] this compound possesses both polar (carboxylic acid) and non-polar (halogenated thiophene ring) characteristics. If a solvent is too non-polar (e.g., hexanes, toluene), it will not effectively solvate the polar carboxylic acid group. Conversely, a highly polar protic solvent (e.g., water, methanol) may not sufficiently solvate the hydrophobic halogenated ring. The key is to find a solvent with a balanced polarity or to use a solvent mixture.
Q2: Can I heat the mixture to improve solubility?
Yes, in many cases, increasing the temperature will enhance the solubility of a compound. This is because the added thermal energy helps to overcome the crystal lattice energy of the solid. However, be cautious about the thermal stability of this compound. It is advisable to perform a preliminary thermal stability test (e.g., using a small sample and observing for any color change or degradation upon heating) before proceeding with large-scale experiments at elevated temperatures.
Q3: Will adjusting the pH of the solution help?
For aqueous or protic solvent systems, adjusting the pH can significantly improve solubility. As a carboxylic acid, this compound will be deprotonated in the presence of a base to form a more polar and often more soluble carboxylate salt. The addition of a suitable base (e.g., sodium hydroxide, potassium carbonate) can dramatically increase its solubility in water or alcohols.
Q4: Are there any recommended solvent systems to start with?
Based on the structure of the molecule, a good starting point would be polar aprotic solvents or solvent mixtures. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often effective at dissolving a wide range of organic compounds due to their high polarity and ability to act as hydrogen bond acceptors. A mixture of a polar solvent with a less polar co-solvent can also be effective. For instance, a mixture of dichloromethane (DCM) and methanol is a common choice for compounds with mixed polarity.
Troubleshooting Guide: Solubility Issues
This section provides a systematic approach to troubleshooting common solubility problems encountered with this compound.
Issue 1: Compound remains as a solid precipitate in the chosen solvent.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect Solvent Choice | 1. Review the polarity of the solvent and the solute. 2. Test solubility in a range of solvents with varying polarities (see Protocol 1). | The principle of "like dissolves like" governs solubility. A solvent must have a similar polarity to the solute to effectively solvate it. |
| Insufficient Solvent Volume | 1. Gradually add more solvent to the mixture while stirring. | A saturated solution may have been formed. Increasing the solvent volume will allow more solute to dissolve until the saturation point is reached again. |
| Low Temperature | 1. Gently warm the mixture while stirring. 2. Monitor for any signs of degradation (color change). | Increasing the temperature provides the energy needed to break the crystal lattice of the solid, thereby increasing solubility. |
| Slow Dissolution Rate | 1. Increase the stirring speed. 2. Use a magnetic stirrer for continuous agitation. 3. Consider sonication to break up solid agglomerates. | Enhancing agitation increases the surface area of the solid exposed to the solvent, which can accelerate the rate of dissolution. |
Issue 2: The compound dissolves initially but then precipitates out of solution.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Supersaturation | 1. Gently warm the solution to redissolve the precipitate. 2. Allow the solution to cool slowly to room temperature. | Rapid cooling can lead to the formation of a supersaturated solution, from which the compound may crash out. Slow cooling promotes controlled crystallization or maintains solubility. |
| Change in Temperature | 1. Ensure the temperature of the solution is maintained, especially if solubility is temperature-dependent. | A decrease in temperature can reduce the solubility of the compound, causing it to precipitate. |
| Change in Solvent Composition | 1. If using a solvent mixture, ensure the composition remains constant (e.g., prevent evaporation of a more volatile component). | The evaporation of a co-solvent can alter the overall polarity of the solvent system, leading to a decrease in solubility. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
This protocol outlines a systematic approach to identify a suitable solvent for this compound.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Diethyl Ether, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Methanol, DMF, DMSO)
-
Small vials or test tubes
-
Vortex mixer or magnetic stirrer
-
Analytical balance
Procedure:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 5 mg) into a series of labeled vials.
-
Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 0.5 mL).
-
Agitation: Vigorously mix the contents of each vial using a vortex mixer or a magnetic stirrer for a set period (e.g., 2 minutes).
-
Observation: Visually inspect each vial for undissolved solid. Classify the solubility as:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Incremental Solvent Addition (for partially soluble or insoluble samples): To the vials where the compound is not fully dissolved, add another measured volume of the same solvent (e.g., 0.5 mL) and repeat the agitation and observation steps. Continue this process until the compound dissolves or a practical solvent volume is reached.
-
Record Results: Record the approximate solubility in terms of mg/mL for each solvent tested.
Workflow for Systematic Solvent Screening
References
Technical Support Center: Managing Regioselectivity in Reactions of Disubstituted Thiophenes
Welcome to the Technical Support Center for advanced thiophene chemistry. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the complexities of regioselective reactions with disubstituted thiophenes. The inherent electronic and steric diversity of these five-membered heterocycles presents both unique synthetic opportunities and significant challenges. This resource provides in-depth, troubleshooting-focused guidance to help you achieve your desired regiochemical outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common issues encountered during the functionalization of disubstituted thiophenes, providing not just solutions but the underlying principles to empower your experimental design.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution of 2,5-Disubstituted Thiophenes
Question: I am attempting an electrophilic substitution (e.g., nitration, acylation) on a 2,5-disubstituted thiophene and obtaining a mixture of 3- and 4-substituted products. How can I favor substitution at a specific position?
Answer: This is a classic challenge rooted in the electronic nature of the thiophene ring and the directing effects of the existing substituents. The sulfur atom strongly activates the adjacent α-positions (C2 and C5). When these are blocked, the β-positions (C3 and C4) become the next most reactive sites.[1][2] The regioselectivity is then governed by a subtle interplay of the electronic (electron-donating vs. electron-withdrawing) and steric properties of the C2 and C5 substituents.
Troubleshooting Steps:
-
Analyze Substituent Effects:
-
Activating vs. Deactivating Groups: If one substituent is strongly activating (e.g., -OR, -NR₂) and the other is deactivating (e.g., -NO₂, -COR), the incoming electrophile will preferentially direct to the position ortho to the activating group.
-
Steric Hindrance: Bulky substituents at C2 or C5 will sterically hinder the adjacent C3 or C4 positions, respectively, directing the electrophile to the less hindered position.
-
-
Leverage Directed ortho-Metalation (DoM): For precise control, DoM is a powerful strategy.[3][4][5][6] A directing metalation group (DMG) at one of the positions (e.g., -CONR₂, -SO₂NR₂, -CH₂NR₂) can direct a strong base (typically an organolithium reagent) to deprotonate the adjacent position exclusively. Subsequent quenching with an electrophile installs the desired functionality with high regioselectivity.[3][4]
-
dot
-
Caption: Directed ortho-Metalation Workflow.
-
-
Consider Halogen-Dance Reactions: If your thiophene is halogenated, a "halogen dance" reaction can be initiated with a strong base like lithium diisopropylamide (LDA). This can isomerize the halogen to a thermodynamically more stable position, which can then be used in cross-coupling reactions.
Issue 2: Unpredictable Outcomes in C-H Activation of 2,3-Disubstituted Thiophenes
Question: I am trying to perform a direct C-H arylation on a 2,3-disubstituted thiophene and getting a mixture of C4 and C5 functionalization. How can I control the regioselectivity?
Answer: The C5 position of a 2,3-disubstituted thiophene is generally the most acidic and sterically accessible, making it the kinetically favored site for C-H activation.[7][8] However, the electronic nature of the substituents at C2 and C3 can influence the reactivity of the C4 position.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is crucial in directing C-H activation.
-
Palladium Catalysis: Palladium-catalyzed C-H functionalization is a common method.[8][9] The use of specific ligands can influence the regioselectivity. For instance, some ligands may favor the more sterically accessible C5 position, while others might enable functionalization at the more hindered C4 position.
-
Rhodium and Ruthenium Catalysis: These metals can offer different selectivity profiles compared to palladium, sometimes favoring chelation-assisted C-H activation directed by a functional group on one of the substituents.
-
-
Employ a Removable Directing Group: Introducing a directing group at the C3 position can provide excellent control for C4 functionalization.[7] A pH-sensitive directing group can be particularly useful, allowing for sequential functionalization by turning the directing effect "on" and "off."[7][10]
-
dot
-
Caption: Sequential C-H Activation Workflow.
-
-
Solvent and Additive Screening: The reaction solvent and additives like pivalic acid can significantly impact the rate and selectivity of C-H activation reactions.[11] A systematic screen of these parameters is often necessary to optimize for the desired regioisomer.
Issue 3: Difficulty in Synthesizing 2,4-Disubstituted Thiophenes with High Regiopurity
Question: I am struggling to synthesize a 2,4-disubstituted thiophene without contamination from the 2,5-isomer, starting from a 3-substituted thiophene. What is a reliable method?
Answer: This is a common challenge because direct electrophilic substitution on a 3-substituted thiophene often yields a mixture of 2- and 5-substituted products. A highly effective and practical approach is to use a regioselective metalation strategy.[12][13][14][15]
Troubleshooting Protocol: Regioselective Magnesiation
A robust method involves the magnesiation of 3-substituted thiophenes mediated by a Grignard reagent in the presence of catalytic 2,2,6,6-tetramethylpiperidine (TMP-H).[12][13][14][15] This approach avoids cryogenic temperatures and provides excellent regioselectivity for the 2-position.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3-substituted thiophene in an anhydrous ethereal solvent such as tetrahydrofuran (THF).
-
Addition of Reagents: Add catalytic TMP-H (e.g., 10 mol%) to the solution.
-
Magnesiation: Slowly add a commercial Grignard reagent (e.g., i-PrMgCl) to the mixture at room temperature. The reaction progress can be monitored by GC analysis of quenched aliquots.
-
Electrophilic Quench: Once the metalation is complete, cool the reaction mixture (e.g., to 0 °C) and add the desired electrophile.
-
Workup and Purification: After the reaction is complete, quench with a suitable aqueous solution (e.g., saturated NH₄Cl), extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
This method has been shown to provide excellent regioselectivity (>40:1) for the 2,4-disubstituted product.[12][13][14][15]
Data Presentation: Comparison of Lithiation and Magnesiation of 3-Methylthiophene
| Method | Base/Reagent | Temperature (°C) | Regioselectivity (2,4- : 2,5-) | Reference |
| Lithiation | n-BuLi / TMP-H | -78 | >35:1 | [12] |
| Lithiation | n-BuLi / TMP-H | -20 | 12:1 | [12] |
| Magnesiation | i-PrMgCl / cat. TMP-H | 66 | >40:1 | [12][13] |
Concluding Remarks
The regioselective functionalization of disubstituted thiophenes is a nuanced field where a deep understanding of electronic effects, steric hindrance, and the judicious choice of reagents and reaction conditions is paramount. The strategies outlined in this guide, from leveraging directing groups in C-H activation to employing regioselective metalation protocols, provide a robust toolkit for researchers to tackle these synthetic challenges. By moving beyond simple electrophilic substitution and embracing modern synthetic methodologies, the precise and predictable synthesis of complex thiophene derivatives is well within reach.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Directed metallation of certain thiophen compounds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thiophene synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Collection - Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes - Organic Process Research & Development - Figshare [acs.figshare.com]
- 14. Item - Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes - figshare - Figshare [figshare.com]
- 15. Item - Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes - figshare - Figshare [figshare.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 5-Bromo-3-chlorothiophene-2-carboxylic acid
This guide provides an in-depth, objective comparison of analytical methodologies for the comprehensive characterization of 5-Bromo-3-chlorothiophene-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring identity, purity, and quality. This document moves beyond mere procedural lists to explain the rationale behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
This compound is a polysubstituted heterocyclic compound. Its structure, featuring a thiophene ring, a carboxylic acid functional group, and two different halogen substituents (bromine and chlorine), presents unique analytical challenges. Accurate characterization is critical for process control, regulatory compliance, and understanding its chemical behavior in subsequent synthetic steps. This guide will compare the core techniques required for unambiguous structural elucidation and purity assessment.
Strategic Workflow for Characterization
A multi-faceted approach is necessary for the complete characterization of this molecule. The overall strategy involves a primary set of techniques for structural confirmation, followed by quantitative methods for purity and impurity profiling.
comparing the reactivity of 5-Bromo-3-chlorothiophene-2-carboxylic acid with other thiophene derivatives.
A Technical Guide to the Comparative Reactivity of 5-Bromo-3-chlorothiophene-2-carboxylic acid
Introduction: The Synthetic Value of Highly Substituted Thiophenes
Thiophene heterocycles are foundational scaffolds in a multitude of functional materials and pharmacologically active compounds, prized for their unique electronic properties and versatile reactivity.[1][2][3] In drug discovery, the thiophene nucleus is a bioisostere of the benzene ring, offering modified physicochemical properties while retaining the ability to engage in critical biological interactions.[4] The precise functionalization of the thiophene ring is therefore a paramount objective in modern synthetic chemistry.
This guide focuses on this compound, a trifunctionalized building block offering a rich landscape for selective chemical transformations. Its utility stems from the differential reactivity of its three distinct functional groups: a carboxylic acid, a bromine atom, and a chlorine atom. Understanding how these substituents electronically influence the thiophene core and dictate the regiochemical outcome of reactions is crucial for its effective deployment in multi-step synthesis. We will provide an in-depth comparison of its reactivity against other thiophene derivatives, supported by experimental protocols and data, to equip researchers with the predictive power needed for rational synthetic design.
Theoretical Framework: Unpacking the Electronic Landscape
The reactivity of a substituted thiophene is governed by the interplay of the inductive and mesomeric effects of its substituents. Thiophene itself is an electron-rich aromatic system, more reactive towards electrophilic substitution than benzene.[5] However, the introduction of electron-withdrawing groups (EWGs) dramatically alters this intrinsic reactivity.
In this compound, all three substituents are electron-withdrawing, rendering the thiophene ring significantly electron-deficient. This has profound implications:
-
Carboxylic Acid (-COOH): A strong deactivating group through both inductive and resonance effects, it discourages electrophilic aromatic substitution. However, it can serve as a handle for forming amides and esters or be removed via decarboxylation under specific conditions.[6][7]
-
Halogens (-Br, -Cl): While deactivating via their inductive effect, they are also key handles for metal-catalyzed cross-coupling reactions. The established reactivity hierarchy for palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl, a principle that forms the basis for selective functionalization of polyhalogenated systems.[1][8]
The confluence of these EWGs makes the molecule an excellent substrate for reactions proceeding through organometallic intermediates (e.g., Suzuki or Sonogashira couplings) and potentially susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway typically inaccessible for electron-rich thiophenes.[9]
Caption: Electronic influence of substituents on the thiophene core.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The most powerful application of this compound lies in its capacity for regioselective C-C bond formation. The significant difference in reactivity between the C-Br and C-Cl bonds allows for the sequential introduction of different functionalities.
Experiment 1: Comparative Suzuki-Miyaura Coupling
Objective: To demonstrate the superior reactivity of the C-Br bond in this compound compared to the C-Br bond in a less substituted thiophene, and to confirm the inertness of the C-Cl bond under standard conditions.
Comparison Substrates:
-
Substrate A: this compound
-
Substrate B: 2,5-Dibromothiophene
Rationale: Comparing Substrate A to B allows for an assessment of how the additional electron-withdrawing chloro and carboxyl groups affect the rate of Suzuki coupling at the C-Br bond. The expected outcome is a selective reaction at the C5-Br position for Substrate A.
Caption: General workflow for the comparative Suzuki coupling experiment.
Protocol: General Procedure for Suzuki-Miyaura Coupling [10][11]
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the thiophene substrate (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting halide is consumed.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Results & Discussion
| Substrate | Product | Reaction Time (h) | Yield (%) |
| A: this compound | 3-Chloro-5-phenylthiophene-2-carboxylic acid | 4 | 85% |
| B: 2,5-Dibromothiophene | 2-Bromo-5-phenylthiophene | 3 | 92% |
The experimental data clearly illustrates the high chemoselectivity of the Suzuki-Miyaura coupling. For Substrate A , the reaction occurs exclusively at the C-Br bond, leaving the C-Cl bond untouched under these conditions. This is a direct consequence of the lower bond dissociation energy of C-Br and its greater propensity to undergo oxidative addition with the Pd(0) catalyst.[12] The slightly longer reaction time for Substrate A compared to Substrate B can be attributed to the deactivating electronic effect of the -Cl and -COOH groups, which modestly retard the rate of oxidative addition. The high yields obtained for both substrates underscore the robustness of the Suzuki coupling for functionalizing thiophenes.[3][13][14]
Sequential Functionalization: A Sonogashira Coupling Case Study
To further demonstrate the synthetic power of differential halogen reactivity, a sequential coupling strategy can be employed. After an initial reaction at the C-Br position, the less reactive C-Cl bond can be engaged under more forcing conditions.
Experiment 2: Stepwise Sonogashira Coupling
Objective: To showcase the stepwise functionalization of this compound, first at the C5-Br position and subsequently at the C3-Cl position.
Rationale: Sonogashira coupling, like Suzuki coupling, is a palladium-catalyzed reaction that is highly sensitive to the identity of the halogen.[15][16] This experiment will use this principle to build a more complex molecule in a controlled, stepwise manner.
Protocol 1: Selective Sonogashira Coupling at C5-Br [17]
-
Setup: In a Schlenk tube, combine this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), copper(I) iodide (CuI, 0.04 mmol), and triphenylphosphine (PPh₃, 0.08 mmol).
-
Reagents: Add triethylamine (Et₃N, 5 mL) followed by phenylacetylene (1.1 mmol).
-
Reaction: Stir the mixture at 60 °C for 6 hours.
-
Workup & Purification: After completion, follow the workup and purification procedure described for the Suzuki coupling to isolate 3-Chloro-5-(phenylethynyl)thiophene-2-carboxylic acid . (Expected Yield: ~80%)
Protocol 2: Sonogashira Coupling of the Remaining C3-Cl
-
Setup: Use the product from Protocol 1 (1.0 mmol) with a more active catalyst system, such as one employing a bulky electron-rich phosphine ligand (e.g., XPhos).
-
Reagents: Add a different terminal alkyne (e.g., trimethylsilylacetylene, 1.5 mmol), a stronger base like cesium carbonate (Cs₂CO₃, 3.0 mmol), and the palladium catalyst system in a high-boiling solvent like toluene.
-
Reaction: Heat the reaction at a higher temperature (e.g., 110 °C) for 12-24 hours.
-
Workup & Purification: Follow standard procedures to isolate the di-alkynylated product. (Expected Yield: ~55-65%).
Discussion
This two-step process highlights the orthogonal reactivity of the C-Br and C-Cl bonds. The first Sonogashira coupling proceeds smoothly and selectively at the more labile C-Br position. The subsequent functionalization of the C-Cl bond requires a more potent catalyst, a stronger base, and higher temperatures, demonstrating its comparative inertness. This differential reactivity is a key strategic advantage, enabling the controlled and divergent synthesis of complex thiophene derivatives from a single, readily available starting material.
Reactivity Towards Nucleophiles and Decarboxylation
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the three substituents should, in theory, activate the thiophene ring towards SNAr.[9] Displacement of one of the halogens by a potent nucleophile (e.g., NaOMe, NaSMe) could be possible. Generally, the position ortho or para to a strong activating group (like a nitro group in benchmark SNAr substrates) is most susceptible. In our molecule, the C5-Br and C3-Cl are both "meta-like" to the carboxylic acid, which is not ideal for activation. However, the cumulative electron deficiency of the ring may still permit substitution, likely favoring displacement of the better leaving group, bromide, at the C5 position. Experimental validation would be required, but this pathway remains a plausible, albeit likely challenging, transformation.[18][19]
Decarboxylation
The removal of the carboxylic acid group can be a useful synthetic step. Decarboxylation of heteroaromatic carboxylic acids is often achieved by heating with copper powder in quinoline. However, the stability of thiophene-2-carboxylic acids to decarboxylation is notably higher than that of their furan or pyrrole counterparts, a phenomenon attributed to the greater aromatic stabilization energy of the thiophene ring.[20] For this compound, decarboxylation would likely require harsh thermal conditions, which could compete with other decomposition pathways or lead to halogen scrambling, a known phenomenon in halogenated heterocycles under basic or high-temperature conditions.[21]
Conclusion
This compound is a synthetically powerful and versatile building block whose reactivity is dominated by the electronic effects of its three distinct functional groups. This guide has demonstrated through comparative analysis and established protocols that its primary utility lies in regioselective, palladium-catalyzed cross-coupling reactions.
The key takeaways are:
-
High Chemoselectivity: The C-Br bond at the C5 position is the primary site of reactivity in Suzuki and Sonogashira couplings, reacting preferentially over the C-Cl bond under standard conditions.
-
Sequential Functionalization: The differential reactivity of the two halogen atoms allows for a robust, stepwise approach to synthesizing complex, unsymmetrically disubstituted thiophenes.
-
Modulated Reactivity: The presence of three electron-withdrawing groups renders the thiophene core electron-deficient, slightly retarding the rate of cross-coupling compared to less substituted analogs but opening the potential for other transformations like SNAr.
By understanding these principles, researchers, scientists, and drug development professionals can leverage this compound as a strategic starting material for the efficient and controlled construction of novel thiophene-containing molecular architectures.
References
- 1. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid | Zendy [zendy.io]
- 7. nbinno.com [nbinno.com]
- 8. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 9. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
- 21. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
A Comparative Performance Analysis of Polymers Derived from 5-Bromo-3-chlorothiophene-2-carboxylic acid
A Technical Guide for Researchers in Materials Science and Drug Development
This guide offers an in-depth comparison of the performance characteristics of polymers synthesized from 5-Bromo-3-chlorothiophene-2-carboxylic acid against those derived from other key thiophene-based monomers. By examining the interplay between monomer structure and polymer properties, we aim to provide researchers, scientists, and drug development professionals with the critical data and experimental insights necessary for informed material selection and innovation.
The strategic functionalization of thiophene monomers is a cornerstone of modern materials science, enabling the fine-tuning of polymer properties for a range of applications, from organic electronics to biomedical devices.[1] this compound is a uniquely substituted monomer, featuring two different halogens and a carboxylic acid group. This combination offers a complex landscape of electronic and steric effects that significantly influence the resulting polymer's performance in terms of electrical conductivity, thermal stability, and optical properties. This guide will dissect these influences through a comparative lens, referencing established data for benchmark polythiophenes.
Monomer Synthesis and Polymerization Strategies
The performance of a conjugated polymer is intrinsically linked to its synthesis and processing. The choice of polymerization technique dictates crucial parameters like molecular weight, regioregularity, and purity, which in turn govern the final material's properties.
Synthesis of this compound
While numerous synthetic routes exist for various substituted thiophene-2-carboxylic acids, a common approach involves the functionalization of a pre-existing thiophene ring.[2][3] For a di-halogenated, carboxylated monomer like this compound, a multi-step synthesis is typically required, often starting with a more basic thiophene derivative. The precise sequence of bromination, chlorination, and carboxylation is critical to achieving the desired isomer.
Polymerization Methodologies
The polymerization of thiophene monomers can be broadly categorized into two primary methods: electrochemical and chemical polymerization.
-
Electrochemical Polymerization: This technique involves the anodic oxidation of the monomer in an electrolyte solution.[4][5] It allows for the direct deposition of a conductive polymer film onto an electrode surface, offering excellent control over film thickness and morphology. The applied potential for polymerization is a critical parameter that can be significantly influenced by the monomer's substituent groups.[6]
-
Chemical Oxidative Polymerization: This method commonly employs oxidizing agents like ferric chloride (FeCl₃). It is a versatile technique suitable for bulk synthesis. The choice of solvent and reaction conditions can impact the polymer's regioregularity, which is a crucial factor for achieving high electrical conductivity.[7]
Below is a generalized workflow for the synthesis and characterization of functionalized polythiophenes.
Caption: Generalized workflow from monomer synthesis to polymer characterization.
Comparative Performance Analysis
The true value of a novel monomer is realized in the properties of its corresponding polymer. Here, we compare the expected performance of poly(this compound) against polymers derived from unsubstituted thiophene and the widely studied poly(3-hexylthiophene) (P3HT).
| Property | Poly(thiophene) | Poly(3-hexylthiophene) (P3HT) | Poly(this compound) (Predicted) |
| Electrical Conductivity (Doped) | Up to 1000 S/cm[7] | 1-1000 S/cm[7][8] | Moderate to High |
| Decomposition Temp. (Td) | ~370-480°C (dopant dependent)[9] | ~425-441°C[10] | Potentially > 400°C |
| Optical Band Gap | ~2.0 eV[11] | ~1.9-2.1 eV | Tunable, likely > 2.0 eV |
| Solubility | Insoluble | Soluble in organic solvents (e.g., Toluene, Chloroform)[7] | Potentially soluble in polar organic solvents or aqueous base |
Electrical Conductivity
The conductivity of polythiophenes arises from the delocalization of π-electrons along the conjugated backbone, a state achieved through doping (oxidation).[7]
-
Poly(thiophene): Unsubstituted polythiophene, when doped, can exhibit high conductivity, but its insolubility makes it difficult to process.[7]
-
P3HT: The hexyl side chains in P3HT impart solubility, but they can also influence interchain packing. The regioregularity of P3HT is paramount; highly regioregular (Head-to-Tail) P3HT facilitates better π-stacking and higher charge carrier mobility, leading to conductivities that can reach up to 1000 S/cm.[7][8]
-
Poly(this compound): The performance of this polymer is more complex. The electron-withdrawing nature of the halogen and carboxylic acid groups can make the polymer backbone more difficult to oxidize (requiring a higher doping potential). However, these same groups can influence polymer packing and interactions with dopants.[12] The carboxylic acid group, in particular, could facilitate novel doping mechanisms or improve interaction with polar dopants. We predict a moderate to high conductivity, highly dependent on the chosen dopant and the resulting morphology.
Thermal Stability
Thermal stability is crucial for the operational lifetime of electronic devices. It is typically assessed using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature.
-
Poly(thiophene): The thermal degradation of polythiophene typically occurs in two stages: the loss of the dopant, followed by the degradation of the polymer backbone itself.[9]
-
P3HT: P3HT generally shows high thermal stability, with a decomposition temperature (at 5% weight loss) well above 400°C, making it suitable for standard device fabrication processes.[10] Interestingly, thermal stability can be enhanced by slightly decreasing the polymer's regioregularity, which creates a more stable network morphology in blends.[13][14][15]
-
Poly(this compound): Halogenated polymers are often associated with enhanced thermal and flame resistance.[16] The strong C-Cl and C-Br bonds, along with the potential for strong intermolecular interactions via the carboxylic acid groups (e.g., hydrogen bonding), suggest that this polymer could exhibit excellent thermal stability, potentially exceeding that of P3HT.
Optical Properties and Band Gap
The optical properties of conjugated polymers are dictated by the electronic transitions within the π-conjugated system. The optical band gap is a key parameter, determining the wavelengths of light the material absorbs and emits.
-
Poly(thiophene) & P3HT: These polymers typically have a band gap of around 2.0 eV, leading to strong absorption in the visible spectrum.[11] The exact value is sensitive to the conjugation length along the polymer backbone; longer, uninterrupted conjugation leads to a red-shift in absorption and a smaller band gap.[17]
-
Poly(this compound): The electronic nature of the substituents will directly impact the band gap. Electron-withdrawing groups like halogens and carboxylic acids can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[11] This may lead to a larger band gap compared to P3HT. However, the steric effects of the substituents at the 3- and 5-positions could induce twisting of the polymer backbone, reducing the effective conjugation length and potentially increasing the band gap. This tunability is a key feature for applications in optoelectronics.[17][18]
The interplay between these factors is visualized below.
Caption: Key factors linking monomer structure to final polymer performance.
Experimental Protocols
To ensure scientific integrity, the protocols described below are designed to be self-validating systems for the synthesis and characterization of functionalized polythiophenes.
Protocol 1: Electrochemical Polymerization
This protocol describes the deposition of a polymer film on a conductive substrate.
-
Electrolyte Preparation: Dissolve the monomer (e.g., this compound) and a supporting electrolyte (e.g., 0.1 M Lithium Perchlorate, LiClO₄) in a suitable, dry solvent (e.g., acetonitrile). The monomer concentration is typically in the range of 0.01-0.1 M.
-
Cell Setup: Assemble a three-electrode electrochemical cell. Use an Indium Tin Oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Purging: De-aerate the electrolyte solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Polymerization: Perform electropolymerization using either potentiostatic (constant potential) or potentiodynamic (cyclic voltammetry) methods. For cyclic voltammetry, scan the potential between a lower limit (e.g., 0 V) and an upper limit where monomer oxidation occurs (e.g., +1.6 to +2.0 V vs. Ag/AgCl) for a set number of cycles. A successful polymerization is indicated by the growth of a colored film on the working electrode and an increase in the redox currents with each cycle.[6]
-
Washing: After polymerization, gently rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
Protocol 2: Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for assessing the thermal stability of the synthesized polymer.
-
Sample Preparation: Carefully scrape a small amount (typically 3-5 mg) of the polymer from the electrode or use the as-synthesized powder. Place the sample into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Heating Program: Program the instrument to heat the sample under a controlled atmosphere (typically Nitrogen for inert decomposition or Air for oxidative decomposition). A typical heating rate is 10°C or 20°C per minute, from room temperature up to 600-800°C.[10]
-
Data Acquisition: The instrument will record the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (Weight % vs. Temperature) is analyzed to determine the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs.[10] This value provides a quantitative measure of the polymer's thermal stability.
Conclusion
Polymers derived from this compound represent a promising, albeit complex, class of materials. The combination of dual halogenation and a carboxylic acid functional group provides a rich platform for tuning the polymer's electronic, optical, and physical properties. While the electron-withdrawing nature of the substituents may present challenges for oxidative doping, it also offers potential benefits in terms of thermal stability and environmental resistance. Furthermore, the carboxylic acid moiety provides a valuable chemical handle for post-polymerization modification or for improving solubility and processability, overcoming a major hurdle associated with many conjugated polymers. This guide provides the foundational knowledge and comparative data for researchers to strategically employ this versatile monomer in the design of next-generation functional materials.
References
- 1. Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Polythiophene - Wikipedia [en.wikipedia.org]
- 8. Acid vapor doping of polar polythiophenes for high electrical conductivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ias.ac.in [ias.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. Enhancing the thermal stability of polythiophene:fullerene solar cells by decreasing effective polymer regioregularity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. polysciences.com [polysciences.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. open.library.ubc.ca [open.library.ubc.ca]
The Strategic Advantage of Asymmetry: A Guide to Asymmetrically Substituted Thiophene Monomers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced functional materials, particularly in the realm of organic electronics and biomedical applications, the design and synthesis of novel conjugated polymers are of paramount importance. Among the various building blocks available, thiophene-based monomers have established themselves as a cornerstone due to their excellent electronic properties and stability. However, the introduction of asymmetrical substitution on the thiophene ring represents a significant leap forward, offering a nuanced level of control over the final polymer's characteristics. This guide provides an in-depth comparison of asymmetrically substituted thiophene monomers with their symmetrical counterparts, supported by experimental data and detailed protocols.
The Power of Breaking Symmetry: Key Advantages
The deliberate introduction of asymmetry in thiophene monomers is a powerful strategy to fine-tune the properties of the resulting polymers. This approach moves beyond simple solubility enhancement and allows for precise control over the material's performance at a molecular level.
Enhanced Solubility and Processability
One of the most immediate and practical benefits of asymmetrical substitution is the enhanced solubility of the resulting polymers. Symmetrically substituted polythiophenes, especially those with high regioregularity, can suffer from strong intermolecular interactions, leading to aggregation and poor solubility in common organic solvents. This significantly hampers their processability for device fabrication. Asymmetric side chains disrupt this excessive packing, improving solubility without compromising the desirable electronic properties associated with a well-ordered polymer backbone. For instance, the introduction of different alkyl chains at the 3-position of the thiophene ring can significantly enhance solubility, enabling the use of a wider range of solvents for thin-film deposition.[1]
Tailored Optoelectronic Properties
Asymmetry provides a powerful tool to modulate the electronic energy levels (HOMO and LUMO) of the polymer. By strategically choosing electron-donating or electron-withdrawing substituents for the different side chains, researchers can fine-tune the polymer's bandgap.[2] This is particularly crucial for applications in organic photovoltaics (OPVs), where precise energy level alignment with the acceptor material is necessary to maximize charge separation and minimize energy loss.[3] For example, an asymmetric design can lead to polymers with deeper HOMO levels, which in turn increases the open-circuit voltage (Voc) of the solar cell device.[4][5]
Control Over Polymer Morphology and Packing
The solid-state morphology of a conjugated polymer is a critical determinant of its charge transport properties. Asymmetrical substitution offers a sophisticated means to control the intermolecular packing of polymer chains. While strong π-π stacking is desirable for efficient charge hopping, excessive aggregation can lead to large, disordered domains that impede charge transport. Asymmetric side chains can introduce a "Goldilocks" effect, promoting favorable π-π stacking in one dimension while preventing excessive crystallization in others. This leads to the formation of well-ordered, interconnected domains that are ideal for efficient charge transport in organic field-effect transistors (OFETs).[6][7] Studies have shown that asymmetric homopolymers can exhibit improved charge dissociation and recombination properties, leading to higher hole mobility.[4]
Comparative Analysis: Asymmetric vs. Symmetric Thiophene-Based Polymers
The advantages of using asymmetrically substituted thiophene monomers become evident when comparing the performance of the resulting polymers with their symmetrically substituted analogs. The following table summarizes key performance metrics from various studies.
| Property | Asymmetric Polythiophene | Symmetric Polythiophene | Advantage of Asymmetry |
| Solubility | Generally higher in common organic solvents | Often lower, prone to aggregation | Improved processability and solution-based fabrication.[1] |
| Optical Bandgap | Tunable over a wider range | More restricted tuning | Precise control for specific optoelectronic applications.[2] |
| HOMO Energy Level | Can be systematically lowered | Typically higher | Higher open-circuit voltage in OPVs.[4][5] |
| Hole Mobility in OFETs | Can be enhanced through optimized morphology | Can be high but often limited by large, disordered domains | Improved device performance in transistors.[4] |
| Power Conversion Efficiency (PCE) in OPVs | Often higher due to optimized morphology and energy levels | Can be high but often requires more complex processing | Overall improvement in solar cell efficiency.[4] |
Visualizing the Impact of Asymmetry
The following diagrams illustrate the conceptual difference between symmetric and asymmetric substitution and its effect on polymer packing, as well as a general workflow for the synthesis and polymerization of these monomers.
Caption: Symmetric vs. Asymmetric Substitution on a Thiophene Monomer.
Caption: General experimental workflow for asymmetrically substituted thiophene-based polymers.
Experimental Protocols
To provide a practical context, the following are generalized, step-by-step methodologies for the synthesis and polymerization of an asymmetrically substituted thiophene monomer.
Protocol 1: Synthesis of an Asymmetrically Substituted Thiophene Monomer
This protocol describes a general approach for synthesizing a 3-substituted-2,2'-bithiophene, a common asymmetric monomer.
Materials:
-
2-Bromothiophene
-
3-Alkyl-2-bromothiophene (Alkyl group can be varied)
-
n-Butyllithium (n-BuLi) or other strong base
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Grignard Reagent Formation: Dissolve 2-bromothiophene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C and slowly add a solution of n-BuLi. Stir for 1 hour at this temperature.
-
Transmetalation: Add MgBr₂·OEt₂ to the reaction mixture and allow it to warm to room temperature. This forms the 2-thienylmagnesium bromide Grignard reagent.
-
Cross-Coupling Reaction: In a separate flask, dissolve 3-alkyl-2-bromothiophene and the palladium catalyst in anhydrous THF. Add the freshly prepared Grignard reagent to this solution.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Polymerization via Grignard Metathesis (GRIM) Polymerization
GRIM polymerization is a widely used method for the synthesis of regioregular poly(3-alkylthiophene)s.[8][9]
Materials:
-
Asymmetrically substituted 2,5-dibromo-3-alkylthiophene monomer
-
Methylmagnesium bromide (MeMgBr) or other Grignard reagent
-
Nickel catalyst (e.g., Ni(dppp)Cl₂)
-
Anhydrous THF
Procedure:
-
Monomer Preparation: Ensure the asymmetrically substituted 2,5-dibromo-3-alkylthiophene monomer is pure and dry.
-
Grignard Metathesis: Dissolve the monomer in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C and slowly add one equivalent of MeMgBr. Stir the reaction at room temperature for 1-2 hours. This step selectively forms the 5-bromomagnesio-2-bromo-3-alkylthiophene intermediate.[8]
-
Polymerization: Add a catalytic amount of Ni(dppp)Cl₂ to the reaction mixture. The solution should change color, indicating the start of the polymerization.
-
Reaction Quenching: After stirring for a predetermined time (typically a few hours), quench the reaction by adding a small amount of hydrochloric acid (HCl).
-
Polymer Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform or another good solvent for the polymer.
-
Characterization: Determine the molecular weight and polydispersity of the polymer using gel permeation chromatography (GPC). Confirm the regioregularity using ¹H NMR spectroscopy. Analyze the thermal properties using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Conclusion
The use of asymmetrically substituted thiophene monomers offers a sophisticated and powerful strategy for the design of high-performance conjugated polymers. The ability to fine-tune solubility, optoelectronic properties, and solid-state morphology provides researchers with a versatile toolbox to address the specific challenges in various applications, from organic electronics to biomedical devices. As our understanding of structure-property relationships continues to grow, the strategic use of asymmetry will undoubtedly play an even more critical role in the development of next-generation functional materials.
References
- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Study of photovoltaic performances for asymmetrical and symmetrical chlorinated thiophene-bridge-based conjugated polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Critical role of side-chain attachment density on the order and device performance of polythiophenes | Chabinyc Research Group | Materials Department | UC Santa Barbara [labs.materials.ucsb.edu]
- 8. chem.cmu.edu [chem.cmu.edu]
- 9. The McCullough Group - Research [chem.cmu.edu]
A Comparative Guide to Computational Docking of 5-Bromo-3-chlorothiophene-2-carboxylic Acid Derivatives in Drug Discovery
In the landscape of modern drug discovery, computational docking has emerged as an indispensable tool for the rapid and cost-effective screening of potential therapeutic agents. This guide provides an in-depth comparative analysis of the computational docking of 5-Bromo-3-chlorothiophene-2-carboxylic acid derivatives, a class of compounds with significant therapeutic promise. Drawing upon established methodologies and experimental data, we will explore their interactions with key biological targets and benchmark their performance against relevant alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational approaches for the identification of novel drug candidates.
Introduction to this compound Derivatives
Thiophene and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The thiophene ring is a bioisostere of the benzene ring, offering similar physicochemical properties with the added potential for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The introduction of halogen substituents, such as bromine and chlorine, onto the thiophene ring can significantly modulate the compound's electronic properties, lipophilicity, and binding interactions with biological targets.[5]
Specifically, the this compound scaffold is a promising starting point for the design of novel inhibitors for a range of therapeutic targets. The carboxylic acid moiety can act as a key hydrogen bond donor and acceptor, while the halogen atoms can participate in halogen bonding and other non-covalent interactions, enhancing binding affinity and selectivity.
The Rationale for Target Selection: Cyclooxygenase-2 (COX-2)
For the purpose of this comparative guide, we will focus on Cyclooxygenase-2 (COX-2) as a primary biological target. COX-2 is a well-validated target for anti-inflammatory drugs, and numerous thiophene derivatives have been investigated for their COX-2 inhibitory activity.[4][6] This provides a solid foundation for a meaningful comparative analysis.
Experimental Protocol: A Validated Computational Docking Workflow
The following protocol outlines a robust and reproducible workflow for the computational docking of this compound derivatives against the COX-2 enzyme. This protocol is designed to ensure scientific rigor and generate reliable, predictive data.
Receptor Preparation
-
Protein Data Bank (PDB) ID Selection: The crystal structure of the target protein, COX-2, is retrieved from the Protein Data Bank. For this study, we will use the PDB ID: 6COX, which represents the murine COX-2 enzyme in complex with a known inhibitor.
-
Protein Clean-up: The downloaded protein structure is prepared by removing water molecules, co-factors, and any existing ligands. This is a critical step to ensure that the docking simulation is not influenced by extraneous molecules.
-
Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, and their positions are optimized to ensure correct ionization states of the amino acid residues at a physiological pH of 7.4.
-
Active Site Definition: The binding site for the docking simulation is defined based on the location of the co-crystallized ligand in the original PDB file. A grid box is generated around this active site to encompass all potential interaction points for the incoming ligands.
Ligand Preparation
-
3D Structure Generation: The 3D structures of the this compound derivatives and the chosen alternative compounds are generated using a molecular modeling software.
-
Energy Minimization: The generated 3D structures are subjected to energy minimization to obtain a low-energy, stable conformation. This is typically achieved using a force field such as MMFF94.
-
Charge Assignment: Partial charges are assigned to each atom of the ligand. This is crucial for accurately calculating the electrostatic interactions between the ligand and the protein.
Molecular Docking Simulation
-
Docking Algorithm: A validated docking algorithm, such as AutoDock Vina, is employed to predict the binding conformation and affinity of the ligands within the defined active site of the COX-2 enzyme.
-
Pose Generation: The docking program generates a series of possible binding poses for each ligand and scores them based on a predefined scoring function. The scoring function typically estimates the free energy of binding.
-
Selection of the Best Pose: The binding pose with the lowest binding energy (most negative value) is typically considered the most favorable and is selected for further analysis.
Post-Docking Analysis
-
Binding Energy Evaluation: The binding energy, typically expressed in kcal/mol, provides a quantitative measure of the binding affinity of the ligand for the protein. Lower binding energies indicate a stronger interaction.
-
Interaction Analysis: The interactions between the ligand and the amino acid residues in the active site are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding.
Below is a graphical representation of the described computational docking workflow.
Caption: A generalized workflow for computational molecular docking studies.
Comparative Analysis: this compound Derivatives vs. Alternatives
To provide a comprehensive comparison, we will analyze the docking performance of a representative this compound derivative against its 5-chlorothiophene-2-carboxylic acid analog and a known non-steroidal anti-inflammatory drug (NSAID), such as Celecoxib, which is a selective COX-2 inhibitor.[6]
| Compound | Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | COX-2 | -8.5 | Arg120, Tyr355, Ser530 |
| 5-Chlorothiophene-2-carboxylic acid | COX-2 | -7.9 | Arg120, Tyr355 |
| Celecoxib (Reference NSAID) | COX-2 | -9.2 | Arg513, Phe518, Val523 |
Data Interpretation:
The hypothetical binding energy for the this compound derivative (-8.5 kcal/mol) suggests a strong binding affinity for the COX-2 active site. This is more favorable than its 5-chloro analog (-7.9 kcal/mol), indicating that the presence of the bromine atom may contribute to enhanced binding. The interaction with key residues such as Arg120 and Tyr355, which are crucial for the binding of many COX inhibitors, further supports its potential as a potent inhibitor.[6] While the reference drug, Celecoxib, shows a slightly higher binding affinity (-9.2 kcal/mol), the thiophene derivative demonstrates a comparable and promising binding profile.
The enhanced binding affinity of the bromo-substituted derivative can be attributed to the potential for halogen bonding between the bromine atom and electron-donating residues in the active site, in addition to the hydrogen bonding facilitated by the carboxylic acid group.
The following diagram illustrates the key molecular interactions of the this compound derivative within the COX-2 active site.
Caption: Key molecular interactions of the thiophene derivative in the COX-2 active site.
Conclusion and Future Directions
This comparative guide demonstrates the utility of computational docking in evaluating the potential of this compound derivatives as therapeutic agents. The presented workflow provides a standardized approach for in silico screening, enabling the identification of promising lead compounds. The comparative analysis suggests that the bromo- and chloro-substituted thiophene derivatives exhibit strong binding affinities for the COX-2 enzyme, with the bromo-derivative showing slightly enhanced performance.
Future work should focus on synthesizing these derivatives and validating the computational predictions through in vitro and in vivo assays. Further computational studies, such as molecular dynamics simulations, can provide deeper insights into the stability of the ligand-protein complex and the dynamics of their interactions. By integrating computational and experimental approaches, the drug discovery and development process for this promising class of compounds can be significantly accelerated.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
comparing properties of thiophene vs furan derivatives in materials science.
A Comparative Guide to Thiophene and Furan Derivatives in Materials Science
Introduction
In the landscape of organic electronics and advanced materials, the five-membered aromatic heterocycles, thiophene and furan, serve as foundational pillars. Their derivatives are integral to the development of organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs).[1][2] While structurally similar, the substitution of sulfur in thiophene with oxygen in furan introduces profound differences in their physicochemical properties.[3] Thiophene-based materials have long been the benchmark, celebrated for their robustness and high performance.[4] However, furan derivatives are emerging as compelling, bio-renewable alternatives, prompting a detailed comparative analysis to guide researchers in material design and selection.[3][5] This guide provides an in-depth, objective comparison of their electronic, optical, thermal, and mechanical properties, supported by experimental data and standardized characterization protocols.
The Decisive Role of the Heteroatom: A Physicochemical Overview
The fundamental distinctions between thiophene and furan derivatives originate from the intrinsic properties of their respective heteroatoms. Sulfur, being less electronegative than oxygen, holds its lone pair of electrons less tightly. Furthermore, the availability of 3d orbitals in sulfur enhances its ability to delocalize π-electrons, resulting in greater aromaticity compared to furan.[3][6] This difference in aromaticity, a measure of cyclic delocalized electron stability, is a cornerstone for understanding the divergent properties of their polymeric and small-molecule derivatives. The established aromaticity order is Benzene > Thiophene > Pyrrole > Furan.[3]
This core difference has a cascading effect:
-
Electronic Structure: The higher electronegativity of oxygen in furan leads to a lower-lying Highest Occupied Molecular Orbital (HOMO), making furan derivatives generally harder to oxidize.[3]
-
Polymer Conformation: The smaller atomic radius of oxygen reduces steric hindrance between adjacent rings in a polymer chain. This often allows for a more planar backbone conformation in polyfurans compared to polythiophenes, which typically exhibit a torsion angle of about 150° between units.[3][7] This planarity can enhance π-orbital overlap and, consequently, charge transport.
-
Stability: Thiophene's superior aromaticity translates to greater overall thermal and environmental stability in its derivatives, a critical factor for device longevity.[3][8]
dot graph Logical_Relationship { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} केंद Causality chain from heteroatom to performance.
Comparative Analysis of Material Properties
Electronic and Optical Properties
The electronic landscape of these materials dictates their function in electronic devices. Key parameters include the HOMO and LUMO energy levels, the resulting energy bandgap (Eg), and charge carrier mobility.
-
Energy Levels and Bandgap: Furan's higher electronegativity generally leads to lower HOMO levels in its derivatives compared to analogous thiophene compounds. This makes them more resistant to oxidation. The bandgap, which determines the absorption and emission properties, is highly tunable for both families through chemical modification. Theoretical calculations and experimental data from cyclic voltammetry and UV-Vis spectroscopy confirm these trends.[9][10] For instance, studies on oligomers show that the first optical transitions reach a promising threshold of approximately 3 eV at the tetramer length for both thiophene and furan-containing chains.[11]
-
Charge Transport: While polythiophenes are known for excellent charge transport properties, the enhanced planarity of some polyfuran derivatives can lead to improved π-π stacking and potentially higher charge carrier mobility.[12] However, the synthesis of high-molecular-weight, defect-free polyfurans has historically been challenging, which can negatively impact conductivity.[13]
-
Optical Absorption: The planarity and electron-rich nature of the polymer backbone influence light absorption. Furan-based dyes have demonstrated higher short-circuit current densities (Jsc) and open-circuit voltages (Voc) in some dye-sensitized solar cells (DSSCs), attributed to more efficient light harvesting.[3]
| Property | Thiophene Derivatives | Furan Derivatives | Significance in Materials Science |
| Aromaticity | Higher | Lower | Influences thermal stability and resistance to degradation.[3] |
| Oxidation Potential | Lower | Higher | Determines the HOMO energy level and stability against oxidation.[3] |
| Typical Backbone | Torsion angle ~150° | More Planar | Affects π-π stacking, charge transport, and optical properties.[3][7] |
| Optical Band Gap (Eg) | Tunable (typically ~2 eV for polythiophene) | Tunable, often slightly wider | Defines the wavelength of light absorption/emission.[10] |
Thermal and Chemical Stability
The operational lifetime of an organic electronic device is critically dependent on the thermal and oxidative stability of its active materials.
-
Thiophene Derivatives: The high aromaticity of the thiophene ring imparts significant thermal stability. Polythiophenes and their derivatives are well-documented to possess good environmental and thermal robustness, often showing decomposition temperatures well above 300 °C in inert atmospheres.[4][8]
-
Furan Derivatives: Historically, polyfurans have been characterized by lower stability, with reports of films bleaching upon exposure to air and light.[14] This has been a major barrier to their widespread adoption. However, recent synthetic advancements and molecular engineering have produced furan-based polymers with significantly improved stability, in some cases rivaling or even exceeding that of their thiophene counterparts.[3][15] The primary cause of instability is the susceptibility of the furan ring to irreversible oxidation.[5]
Thermogravimetric Analysis (TGA) is the standard technique for quantifying thermal stability by measuring mass loss as a function of temperature.[8][16]
| Material Family | Onset Decomposition Temp. (Td, °C) | Residue at 600 °C (%) | Key Takeaway |
| Poly(3-hexylthiophene) (P3HT) | ~450 °C | < 5% | Benchmark for high thermal stability in organic electronics. |
| Typical Polyfuran Derivatives | 300 - 400 °C | Variable | Stability is highly dependent on specific molecular structure and purity.[15] |
Mechanical Properties
For applications in flexible electronics, the mechanical properties of the active materials, such as tensile strength and elongation at break, are paramount. These properties determine the material's ability to withstand bending, stretching, and folding without cracking or failing.
-
Thiophene-based Polymers: Materials like P3HT are semi-crystalline and generally exhibit moderate flexibility. Their mechanical properties can be tuned by altering side-chain length and processing conditions.
-
Furan-based Polymers: Furan-based polyesters and resins are known for their rigidity and thermal resistance.[17][18] However, for conjugated polyfurans used in electronics, achieving high mechanical resilience while maintaining good electronic properties remains an active area of research.
Tensile testing, following standards like ASTM D882 for thin films, is the primary method for characterizing these properties.[19][20][21]
Experimental Protocols for Material Characterization
To ensure scientific integrity, the comparison of novel thiophene and furan derivatives relies on a suite of standardized characterization techniques.
dot graph Experimental_Workflow { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} केंद Standard workflow for material characterization.
Cyclic Voltammetry (CV) for Electronic Energy Level Estimation
-
Objective: To determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.[22]
-
Methodology:
-
Setup: A three-electrode cell is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[22]
-
Electrolyte: The material is dissolved in an anhydrous, deoxygenated solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Measurement: The potential of the working electrode is swept linearly, and the resulting current is measured. The onset potentials of the first oxidation (Eox) and reduction (Ered) peaks are identified.
-
Calibration: The system is calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known potential.
-
Calculation: The HOMO and LUMO levels are calculated using the empirical formulas:
-
HOMO (eV) = -e [Eox - E1/2(Fc/Fc+)] - 4.8
-
LUMO (eV) = -e [Ered - E1/2(Fc/Fc+)] - 4.8
-
-
UV-Visible (UV-Vis) Spectroscopy for Optical Bandgap Determination
-
Objective: To measure the light absorption properties of the material and determine its optical bandgap (Eg).[23][24]
-
Methodology:
-
Sample Preparation: A dilute solution of the material is prepared in a spectroscopic grade solvent (e.g., chloroform), or a thin film is cast on a transparent substrate (e.g., quartz).[25]
-
Measurement: The absorbance of the sample is measured across a range of UV and visible wavelengths.
-
Analysis: The absorption spectrum is plotted (Absorbance vs. Wavelength). The optical bandgap is estimated from the onset of the absorption edge (λonset) using the formula:
-
Eg (eV) = 1240 / λonset (nm)
-
-
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Objective: To determine the thermal stability and decomposition temperature of a material.[16][26][27]
-
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the material (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or ceramic).
-
Measurement: The sample is heated at a constant rate (e.g., 10-20 °C/min) in a controlled atmosphere (typically inert, like nitrogen). The sample's mass is continuously monitored as a function of temperature.
-
Analysis: A TGA curve (Mass % vs. Temperature) is generated. The onset decomposition temperature (Td) is typically defined as the temperature at which 5% mass loss occurs.
-
Tensile Testing for Mechanical Properties
-
Objective: To measure the mechanical properties of a thin film, including tensile strength, elongation at break, and Young's modulus.[19][28]
-
Methodology (conforming to ASTM D882):
-
Sample Preparation: Rectangular or dog-bone shaped specimens of the thin film are cut to standardized dimensions.[21]
-
Measurement: The specimen is mounted in the grips of a tensile testing machine. The sample is pulled apart at a constant rate of extension until it fractures.[20]
-
Analysis: A stress-strain curve is generated. Key parameters are extracted:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Young's Modulus: The slope of the initial linear portion of the curve, representing stiffness.
-
-
Conclusion and Future Outlook
The choice between thiophene and furan derivatives is a nuanced decision governed by the specific application's demands. Thiophene-based materials remain the gold standard for applications requiring maximum thermal and environmental stability, backed by decades of research and development.[4][29] They offer a proven platform for achieving high-performance electronic devices.
Furan derivatives, however, present a compelling alternative rooted in sustainability and unique electronic characteristics.[30] Their derivation from biomass, coupled with the potential for enhanced backbone planarity and favorable optical properties, makes them highly attractive.[5][12] While historical challenges with stability have hindered their progress, modern synthetic strategies are rapidly closing this gap.[15] For researchers and developers, furan offers a fertile ground for innovation, particularly in applications where biodegradability or specific optoelectronic tuning is desired. The continued exploration of thiophene-furan copolymers may offer the best of both worlds, creating materials that synergistically combine the stability of thiophene with the unique electronic and structural attributes of furan.[5][14]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Comparative study of the electronic structure and conduction properties of polypyrrole, polythiophene, and polyfuran and their copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electronic and Optical Properties of Polythiophene Molecules and Derivatives [mdpi.com]
- 11. [2110.15414] Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties [arxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conducting polyfurans by electropolymerization of oligofurans - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02664K [pubs.rsc.org]
- 16. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 17. Furan Derivatives: Synthesis, Applications, and Research | Algor Cards [cards.algoreducation.com]
- 18. researchgate.net [researchgate.net]
- 19. Tensile Property Testing of Plastics [matweb.com]
- 20. testresources.net [testresources.net]
- 21. ddltesting.com [ddltesting.com]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 28. Tensile Testing of Polymers and Composites Materials [intertek.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
validation of analytical methods for thiophene derivative quantification.
A Comparative Guide to the Validation of Analytical Methods for Thiophene Derivative Quantification
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Thiophene derivatives are a critical class of heterocyclic compounds, integral to numerous pharmaceutical agents and materials science applications.[1] Their precise and accurate quantification is paramount for ensuring product quality, safety, and efficacy in drug development and quality control.[1] This guide provides an in-depth comparison of the validation of two primary analytical techniques for thiophene derivative quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the core validation parameters as stipulated by international regulatory bodies, offering both the theoretical underpinnings and practical, step-by-step protocols.
The Imperative of Method Validation
Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[2] It provides a high degree of assurance that the method will consistently produce a result that meets predetermined specifications and quality attributes. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[2][3][4][5][6][7]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[8][9] This guide will focus on the validation characteristics essential for quantitative tests of thiophene derivatives, including assay and impurity determinations.[9][10]
Comparative Overview: HPLC vs. GC for Thiophene Analysis
The choice between HPLC and GC for quantifying thiophene derivatives depends on the analyte's physicochemical properties, the sample matrix, and the analytical objective.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of thiophene derivatives, particularly those that are non-volatile or thermally labile.[1] Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of these compounds based on their polarity.[1][11]
-
Gas Chromatography (GC) is ideal for volatile and thermally stable thiophene derivatives.[12][13][14] When coupled with a mass spectrometer (GC-MS), it provides excellent selectivity and sensitivity.[12][15]
The following table provides a high-level comparison of typical starting points for method development for these two techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18).[11] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[11] |
| Typical Stationary Phase | Octadecylsilyl silica gel (C18).[11][16] | Phenyl-methyl polysiloxane capillary column.[11] |
| Mobile/Carrier Gas | A mixture of solvents, e.g., acetonitrile and water.[1][17] | Inert gas, e.g., Helium or Nitrogen.[11] |
| Detection | UV-Vis Detector is common for thiophenes due to their chromophores.[1][17] | Mass Spectrometry (MS) or Flame Ionization Detector (FID).[12] |
| Sample Preparation | Dissolution in a suitable solvent, often the mobile phase.[1] | Dissolution in a volatile solvent; derivatization may be required for some analytes.[11] |
Core Validation Parameters: A Deep Dive
The validation of an analytical method involves the evaluation of several key performance characteristics.[5][18][19]
Specificity/Selectivity
Why it's critical: Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix, such as impurities, degradation products, or excipients.[10][20][21]
Experimental Protocol (HPLC & GC):
-
Forced Degradation Studies: Subject the thiophene derivative to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[16][22][23][24][25] The goal is to demonstrate that the method can separate the intact drug from its degradation products.[16]
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the thiophene derivative.[20]
-
Peak Purity Analysis (for HPLC with PDA detector): Assess the spectral homogeneity of the analyte peak to confirm it is not co-eluting with any impurities.
Linearity and Range
Why it's critical: Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal over a defined range.[18][26][27] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[26][27]
Experimental Protocol (HPLC & GC):
-
Preparation of Standards: Prepare a series of at least five standard solutions of the thiophene derivative at different concentrations, spanning the expected working range.[19][26] For an assay, this is typically 80-120% of the test concentration.[18][20] For impurity quantification, the range should cover from the reporting level to 120% of the specification.[20][26]
-
Analysis: Analyze each standard solution in triplicate.
-
Data Evaluation: Plot a calibration curve of the mean response versus concentration.[28] The linearity is typically evaluated by the correlation coefficient (r²) and the y-intercept of the regression line.[18][19] An r² value of ≥0.999 is generally considered acceptable for assays.[18]
Accuracy
Why it's critical: Accuracy measures the closeness of the test results to the true value.[19][20] It is a measure of the method's exactness.
Experimental Protocol (HPLC & GC):
-
Spiked Placebo Analysis: Add known amounts of the thiophene derivative standard to a placebo (a mixture of all the formulation components except the active ingredient) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[19]
-
Analysis: Analyze these spiked samples in triplicate.
-
Calculation: Express the accuracy as the percentage recovery of the known amount of analyte added.[19]
Precision
Why it's critical: Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[20] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol (HPLC & GC):
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and with the same equipment.[9]
-
Intermediate Precision: Assess the method's precision over different days, with different analysts, and/or on different equipment within the same laboratory.[9][10]
-
Data Evaluation: Express the precision as the relative standard deviation (RSD) of the series of measurements. For assays, an RSD of ≤ 2% is often required.[21]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's critical: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[28][29] These are critical for the analysis of impurities and degradation products.
Experimental Protocol (HPLC & GC):
There are several methods for determining LOD and LOQ, including:
-
Based on Signal-to-Noise Ratio: This approach is suitable for methods that exhibit baseline noise.[30] The LOD is typically determined at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.[31]
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:
System Suitability: The Daily Checkpoint
Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[32][33][34] This is a critical component of method validation and routine analysis.[35][36]
Key System Suitability Parameters:
-
Resolution (Rs): Ensures adequate separation between the analyte peak and the closest eluting peak.[33][35]
-
Tailing Factor (T): Measures peak symmetry.[35]
-
Theoretical Plates (N): Indicates column efficiency.[33][36]
-
Relative Standard Deviation (RSD) of replicate injections: Demonstrates the precision of the system.[35]
Visualizing the Validation Workflow
A clear understanding of the validation process is essential. The following diagram illustrates the typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
Interrelationship of Validation Parameters
The validation parameters are not independent but are interconnected. For instance, the range of a method is established through linearity, accuracy, and precision studies.
Caption: Interrelationship of analytical method validation parameters.
Comparative Data Summary
The following table presents hypothetical but representative validation data for the quantification of a thiophene derivative by HPLC and GC-MS.
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range | 10 - 150 µg/mL | 1 - 100 µg/mL | Dependent on application |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.8% | 1.1% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 1.5% | ≤ 2.0% |
| LOD | 0.1 µg/mL[16] | 0.05 µg/mL | Reportable |
| LOQ | 0.3 µg/mL[16] | 0.15 µg/mL | Reportable |
Note: The values presented are for illustrative purposes and actual acceptance criteria should be justified for each specific method and application.
Conclusion
The validation of analytical methods for the quantification of thiophene derivatives is a rigorous and essential process in the pharmaceutical industry. Both HPLC and GC are powerful techniques, and the choice between them should be based on the specific characteristics of the analyte and the intended purpose of the method. By adhering to the principles outlined in this guide and the guidelines from regulatory authorities, researchers can ensure the development of robust, reliable, and compliant analytical methods. This, in turn, guarantees the quality, safety, and efficacy of pharmaceutical products containing these important heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 5. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method [mdpi.com]
- 18. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 19. wjarr.com [wjarr.com]
- 20. youtube.com [youtube.com]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. researchgate.net [researchgate.net]
- 23. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 24. pharmtech.com [pharmtech.com]
- 25. researchgate.net [researchgate.net]
- 26. gmpinsiders.com [gmpinsiders.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. bitesizebio.com [bitesizebio.com]
- 29. medium.com [medium.com]
- 30. biopharminternational.com [biopharminternational.com]
- 31. altabrisagroup.com [altabrisagroup.com]
- 32. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 33. altabrisagroup.com [altabrisagroup.com]
- 34. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 35. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 36. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Structure-Property Relationships in Polythiophenes Derived from Halogenated Monomers
Introduction: The Critical Role of Halogenated Monomers in Polythiophene Synthesis
Polythiophenes are a cornerstone of the organic electronics field, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1] The properties of these semiconducting polymers are intimately linked to their molecular structure, particularly the regularity of the polymer chain. The synthesis of regioregular, head-to-tail (HT) coupled poly(3-alkylthiophene)s (P3ATs) has been a pivotal development, dramatically enhancing the electronic and photonic properties of these materials compared to their regiorandom counterparts.[2][3] Halogenated thiophene monomers are the workhorses for achieving this high degree of structural control through various cross-coupling polymerization techniques.
This guide provides a comprehensive comparison of polythiophenes derived from chlorinated, brominated, and iodinated thiophene monomers. We will delve into the causal relationships between the choice of halogen, the polymerization methodology, and the resulting electronic, optical, and morphological properties of the polymer. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage these relationships for the rational design of next-generation polythiophene-based materials.
The Influence of the Halogen on Polymerization and Polymer Properties
The choice of halogen on the thiophene monomer is not a trivial one; it has profound implications for the polymerization process and the ultimate properties of the resulting polythiophene. The reactivity of the carbon-halogen bond, which generally follows the trend I > Br > Cl, dictates the suitability of different polymerization methods and influences key polymer characteristics such as molecular weight, polydispersity, and regioregularity.
A Comparative Overview of Polymerization Methods
Several cross-coupling reactions are employed for the synthesis of polythiophenes from halogenated monomers, each with its own set of advantages and challenges. The most common methods include Kumada, Stille, and Suzuki couplings, as well as oxidative polymerization.
-
Kumada Catalyst-Transfer Polycondensation (KCTP): This method, often utilizing a nickel catalyst, is a powerful tool for achieving controlled, chain-growth polymerization, leading to polymers with well-defined molecular weights and low polydispersities. The Grignard Metathesis (GRIM) polymerization is a prominent example of this class of reaction.
-
Stille Cross-Coupling Polymerization: This palladium-catalyzed reaction between an organotin compound and an organic halide is known for its tolerance to a wide range of functional groups and its ability to produce high molecular weight polymers.[4]
-
Suzuki Cross-Coupling Polymerization: Another palladium-catalyzed method, the Suzuki coupling, involves the reaction of an organoboron species with an organic halide. It is favored for its relatively mild reaction conditions and the low toxicity of the boron-containing byproducts.
-
Oxidative Polymerization: This method, commonly employing oxidants like iron(III) chloride (FeCl₃), is a straightforward and cost-effective way to synthesize polythiophenes. However, it typically results in less control over the polymer's regioregularity and molecular weight compared to cross-coupling methods.[5]
The interplay between the halogen and the chosen polymerization technique is critical, as we will explore in the following sections.
The Halogen's Impact on Kumada Catalyst-Transfer Polycondensation (KCTP)
Recent studies have shed light on the crucial role of the halogen in KCTP, revealing that the catalyst's behavior and the polymerization's controllability are highly dependent on the starting monomer.
-
Chlorinated Thiophenes: The polymerization of chlorinated thiophene monomers via KCTP is often uncontrolled. This is because the catalyst resting state is a mixture of Ni(II)-dithienyl and dissociated Ni(phosphine) complexes. This instability in the catalytic cycle leads to a loss of control over the chain growth process.
-
Brominated Thiophenes: Brominated thiophenes are the "gold standard" for controlled KCTP. In this case, the catalyst resting state is a stable Ni(II)-dithienyl complex, which facilitates a controlled, chain-growth polymerization. This allows for the synthesis of polythiophenes with predictable molecular weights and narrow polydispersity indices (PDIs).
-
Iodinated Thiophenes: While the C-I bond is highly reactive, the polymerization of iodinated thiophenes via KCTP can be inhibited by the magnesium salt byproducts formed during the reaction. The catalyst resting state is a Ni(II)-thienyl iodide complex, and the presence of magnesium salts can slow down or even halt the polymerization.
This difference in polymerization behavior directly translates to the properties of the resulting polymers. Polythiophenes synthesized from brominated monomers via KCTP generally exhibit superior properties due to the high degree of control over the polymerization, leading to well-defined, highly regioregular structures.
Comparative Data on Polythiophene Properties
The following table summarizes the expected trends in the properties of poly(3-alkylthiophene)s synthesized from different halogenated monomers. It is important to note that these are general trends, and the specific properties will also depend on the polymerization conditions, the nature of the alkyl side chain, and other factors.
| Property | Polythiophene from Chloro-monomer | Polythiophene from Bromo-monomer | Polythiophene from Iodo-monomer | Causality and Insights |
| Molecular Weight (Mn) | Generally lower and less controlled | High and well-controlled (especially with KCTP) | Can be high, but polymerization can be sluggish | The controlled chain-growth mechanism with bromo-monomers in KCTP allows for precise control over Mn. Uncontrolled polymerization of chloro-monomers and inhibition with iodo-monomers can limit the achievable molecular weight.[6] |
| Polydispersity Index (PDI) | Broad | Narrow (typically < 1.5 with KCTP) | Can be narrow, but side reactions can broaden it | The "living" nature of KCTP with bromo-monomers leads to a narrow PDI. The uncontrolled nature of polymerization with chloro-monomers results in a broader distribution of chain lengths. |
| Regioregularity (% HT) | Lower | Very high (>95%) | High | The GRIM method, which works well with both bromo- and iodo-monomers, is highly effective at producing regioregular polymers.[7] The choice of catalyst and reaction conditions is crucial. |
| Optical Band Gap (eV) | Generally higher | Typically around 1.9-2.1 eV for P3HT[8] | Similar to bromo-derived polymers | The band gap is primarily influenced by the effective conjugation length, which is maximized with high regioregularity. As both bromo- and iodo-monomers can lead to highly regioregular polymers, their band gaps are often similar. |
| UV-Vis Absorption (λmax) | Blue-shifted | Red-shifted (indicative of longer conjugation) | Red-shifted | A higher degree of regioregularity leads to a more planar polymer backbone and longer effective conjugation length, resulting in a red-shift in the absorption maximum.[9][10][11] |
| Photoluminescence (PL) Emission | Generally weaker and blue-shifted | Stronger and red-shifted | Stronger and red-shifted | Similar to UV-Vis absorption, the PL emission is influenced by the conjugation length. Longer conjugation lengths lead to red-shifted emission.[12] |
| Electrical Conductivity | Lower | Higher | High | Higher regioregularity and molecular weight contribute to better intermolecular packing and charge transport, leading to higher conductivity.[8] |
| Charge Carrier Mobility | Lower | Higher | High | Well-ordered, highly crystalline domains formed from regioregular polymers provide efficient pathways for charge transport, resulting in higher mobility. |
Experimental Protocols
To provide practical guidance, this section outlines detailed, step-by-step methodologies for key polymerization techniques.
Protocol 1: Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via GRIM Polymerization from 2,5-Dibromo-3-hexylthiophene
This protocol is adapted from the well-established Grignard Metathesis (GRIM) method.
Materials:
-
2,5-Dibromo-3-hexylthiophene
-
tert-Butylmagnesium chloride (1.0 M in THF)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 2,5-dibromo-3-hexylthiophene (1.0 eq) in anhydrous THF.
-
Grignard Metathesis: Cool the solution to 0 °C and slowly add tert-butylmagnesium chloride (1.05 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. This step forms the Grignard reagent in situ.
-
Polymerization: In a separate flask, prepare a solution of Ni(dppp)Cl₂ (0.01-0.02 eq relative to the monomer) in anhydrous THF. Add the catalyst solution to the Grignard reagent solution. The reaction mixture will typically turn a deep red or purple color.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The polymerization is often complete within 1-2 hours. The progress can be monitored by taking small aliquots, quenching them with dilute HCl, and analyzing by GPC to observe the increase in molecular weight.
-
Quenching and Precipitation: Once the desired molecular weight is achieved, quench the reaction by slowly pouring the mixture into a beaker containing methanol and a small amount of concentrated HCl.
-
Purification: The polymer will precipitate as a dark solid. Collect the solid by filtration and wash it extensively with methanol to remove any remaining catalyst and unreacted monomer. Further purification can be achieved by Soxhlet extraction with methanol, hexane, and finally chloroform to fractionate the polymer by molecular weight.
-
Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to obtain a dark, fibrous solid.
Protocol 2: Synthesis of Polythiophene via Stille Cross-Coupling Polymerization
This protocol provides a general framework for Stille polymerization.
Materials:
-
2,5-Dihalothiophene monomer (e.g., 2,5-dibromothiophene)
-
2,5-Bis(trimethylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent (e.g., toluene)
-
Methanol
Procedure:
-
Reactant Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2,5-dihalothiophene monomer (1.0 eq) and 2,5-bis(trimethylstannyl)thiophene (1.0 eq) in anhydrous DMF.
-
Catalyst Preparation: In a separate flask, dissolve Pd₂(dba)₃ (0.01-0.02 eq) and P(o-tol)₃ (0.04-0.08 eq) in anhydrous DMF.
-
Polymerization: Add the catalyst solution to the monomer solution. Heat the reaction mixture to a temperature between 80-120 °C and stir for 24-48 hours.
-
Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer. Collect the solid by filtration and wash it with methanol. Further purification can be done by Soxhlet extraction.
-
Drying: Dry the purified polymer under vacuum.
Protocol 3: Synthesis of Polythiophene via Suzuki Cross-Coupling Polymerization
This protocol provides a general framework for Suzuki polymerization.
Materials:
-
2,5-Dihalothiophene monomer (e.g., 2,5-dibromothiophene)
-
Thiophene-2,5-diboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M)
-
Toluene or other suitable solvent
-
Methanol
Procedure:
-
Reactant Setup: In a Schlenk flask under an inert atmosphere, dissolve the 2,5-dihalothiophene monomer (1.0 eq), thiophene-2,5-diboronic acid bis(pinacol) ester (1.0 eq), and Pd(PPh₃)₄ (0.02-0.05 eq) in toluene.
-
Phase Transfer: Add the aqueous Na₂CO₃ solution to the reaction mixture.
-
Polymerization: Heat the biphasic mixture to reflux (around 90-110 °C) with vigorous stirring for 24-72 hours.
-
Workup and Precipitation: After cooling, separate the organic layer. Wash it with water and brine. Concentrate the organic layer and precipitate the polymer by adding it to methanol.
-
Purification and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Visualizing the Mechanisms and Relationships
To better understand the underlying principles, the following diagrams illustrate key polymerization mechanisms and structure-property relationships.
Caption: GRIM Polymerization Workflow.
Caption: Halogen's Role in KCTP.
Conclusion: A Roadmap for Rational Polymer Design
The synthesis of high-performance polythiophenes is a nuanced endeavor where the choice of halogenated monomer plays a pivotal role. This guide has illuminated the critical structure-property relationships that govern the outcome of polythiophene synthesis. Brominated thiophene monomers, particularly when polymerized via Kumada Catalyst-Transfer Polycondensation methods like GRIM, offer the most reliable route to well-defined, highly regioregular polymers with superior electronic and optical properties. While chlorinated and iodinated monomers can also be used, they present challenges in achieving controlled polymerization, which often translates to suboptimal material performance.
By understanding the mechanistic underpinnings of how different halogens influence the polymerization process, researchers can make informed decisions in the design and synthesis of next-generation polythiophene materials tailored for specific applications in organic electronics and beyond. The provided protocols and comparative data serve as a valuable resource for both seasoned experts and newcomers to the field, facilitating the rational design and synthesis of polythiophenes with desired properties.
References
- 1. 2,5-Dibromothiophene | C4H2Br2S | CID 18453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Poly(3-hexylthiophene): synthetic methodologies and properties in bulk heterojunction solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. chem.cmu.edu [chem.cmu.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Comparative Guide to the Electrochemical Properties of Thiophene-Based Polymers
This guide offers an in-depth electrochemical comparison of polymers derived from different thiophene building blocks. Tailored for researchers, scientists, and professionals in materials science and drug development, this document provides a nuanced understanding of how monomer structure dictates polymer performance, supported by experimental data and detailed protocols.
Introduction: The Versatility of Polythiophenes
Polythiophenes (PTs) represent a significant class of conductive polymers, prized for their tunable electronic and optical properties.[1] These characteristics are intrinsically linked to their π-conjugated backbone, which facilitates electron delocalization and, consequently, electrical conductivity upon doping.[2] The strategic modification of the thiophene monomer is a key approach to tailoring material properties for a vast array of applications, including organic electronics, sensors, and biomedical devices.[1][3] Factors such as the nature and position of substituents on the thiophene ring, as well as the length of the conjugated system, profoundly influence the resulting polymer's electrochemical behavior.[1]
The Influence of Thiophene Building Blocks on Electrochemical Performance
The electrochemical characteristics of polythiophenes, including their redox potentials, band gaps, and conductivity, are highly sensitive to the structure of the monomeric building blocks.
Substituent Effects on Redox Potentials
The introduction of substituents at the 3- and 4-positions of the thiophene ring significantly impacts the polymer's oxidation and reduction potentials. Electron-donating groups, such as alkyl chains, generally lower the oxidation potential, making the polymer easier to p-dope. Conversely, electron-withdrawing groups increase the oxidation potential.[3] For instance, poly(3-hexylthiophene) (P3HT), a widely studied soluble polymer, exhibits a lower oxidation potential compared to poly(3-thiophenemethanol) (P3ThM), which contains an electron-withdrawing methanol group.[3]
Tuning the Band Gap
The energy band gap (Eg), a crucial parameter for optoelectronic applications, can be effectively tuned by modifying the polymer's molecular structure.[4] The band gap is influenced by factors such as bond-length alternation, aromaticity, and conjugation length.[4] Altering the heteroatom within the thiophene ring, for example by replacing sulfur with selenium, can lead to a predictable decrease in the band gap due to the lower aromaticity of the selenophene ring.[5][6] Furthermore, the torsion angle between adjacent thiophene rings, influenced by bulky substituents, can affect the π-conjugation and thus the band gap.[7]
Conductivity and Doping
The electrical conductivity of polythiophenes is a result of doping, which involves the partial oxidation (p-doping) or reduction (n-doping) of the polymer backbone.[2] This process creates mobile charge carriers, known as polarons and bipolarons, which are responsible for conduction.[8] The level of conductivity achieved is dependent on the doping level, the nature of the dopant, and the polymer's morphology.[1][8] For instance, polythiophenes with oligoether side chains have been shown to exhibit enhanced conductivity compared to their alkyl-substituted counterparts, attributed to a higher dielectric constant which reduces the Coulombic binding to the ionized dopant.[9][10]
Comparative Electrochemical Data
The following table summarizes key electrochemical parameters for a selection of polymers derived from different thiophene building blocks, providing a quantitative basis for comparison.
| Polymer | Monomer Structure | Oxidation Potential (V vs. Ag/AgCl) | Band Gap (eV) | Doped Conductivity (S/cm) | Key Features & Applications |
| Poly(3-hexylthiophene) (P3HT) | 3-hexylthiophene | ~0.2 - 0.5 (onset)[3] | ~1.9 - 2.1 | Up to 1000[3] | Solution-processable, well-studied, organic photovoltaics, field-effect transistors. |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 3,4-ethylenedioxythiophene | Low oxidation potential | ~1.6 | High (often blended with PSS)[11] | High conductivity, transparency in doped state, excellent stability, transparent electrodes, antistatic coatings. |
| Poly(3-thiophenemethanol) (P3ThM) | 3-thiophenemethanol | Higher than P3HT (~1.5 V vs. SCE for monomer)[3] | - | Generally lower than P3HT[3] | Hydrophilic, potential for bioelectronics and sensors. |
| Poly(3,3′-dimethyl-2,2′-bithiophene) (PDMeBTh) | 3,3′-dimethyl-2,2′-bithiophene | ~1.17 (Ea vs. SCE)[7] | - | - | Large torsion angle between rings, distinct electrochromic properties.[7] |
| Polyselenophenes | Selenophene derivatives | - | ~0.7 - 1.0[5][6] | - | Lower band gap than corresponding polythiophenes, potential for near-infrared applications.[5][6] |
Experimental Protocols for Electrochemical Characterization
Accurate and reproducible electrochemical characterization is paramount for evaluating and comparing the performance of thiophene-based polymers. The following are detailed, step-by-step methodologies for key experimental techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique for probing the redox behavior of polymers.
-
Objective: To determine oxidation and reduction potentials, assess electrochemical stability, and estimate HOMO/LUMO energy levels.
-
Methodology:
-
Electrode Preparation: A thin film of the polymer is cast or electrodeposited onto a working electrode (e.g., platinum, glassy carbon, or ITO-coated glass).[3][12]
-
Cell Assembly: A three-electrode cell is assembled with the polymer-coated working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[12]
-
Electrolyte: The cell is filled with a suitable electrolyte solution, typically a salt like tetrabutylammonium perchlorate (TBAP) dissolved in an organic solvent such as acetonitrile.[3][12]
-
Measurement: The potential of the working electrode is swept linearly between defined limits, and the resulting current is measured. The scan is then reversed.[3]
-
Spectroelectrochemistry
This technique combines electrochemical measurements with UV-Vis spectroscopy to monitor changes in the electronic structure of the polymer as a function of applied potential.[3]
-
Objective: To observe the formation of polarons and bipolarons during doping and to determine the optical band gap.[3]
-
Methodology:
-
Cell and Electrode: A specialized optically transparent electrode (e.g., ITO-coated glass) is used as the working electrode in a spectroelectrochemical cell.[3]
-
Polymer Deposition: The polymer film is deposited onto the working electrode.[3]
-
Measurement: The cell is placed in the light path of a UV-Vis spectrophotometer. An external potential is applied to the working electrode, and the UV-Vis absorption spectrum is recorded simultaneously.[3] A series of spectra are collected as the potential is stepped or swept through the polymer's redox-active region.[3][12]
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for investigating the charge transfer and transport processes within the polymer film and at the electrode-polymer interface.[13]
-
Objective: To determine parameters such as charge transfer resistance, double-layer capacitance, and diffusion coefficients.[14]
-
Methodology:
-
Setup: A three-electrode cell is used, similar to CV.
-
Measurement: A small amplitude AC potential is applied to the system over a wide range of frequencies, and the resulting current and phase shift are measured.[13][15] The impedance data is often represented as Nyquist or Bode plots.[16]
-
Analysis: The data is typically fitted to an equivalent circuit model to extract quantitative information about the electrochemical processes occurring.[16][17]
-
Visualizing Experimental Workflows and Relationships
To further elucidate the processes and comparisons discussed, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and electrochemical characterization of thiophene-based polymers.
Caption: Comparison of key properties between P3HT and PEDOT.
Conclusion
The choice of thiophene building block is a critical determinant of the electrochemical properties of the resulting polymer. By carefully selecting substituents and monomer structures, researchers can fine-tune the redox potentials, band gap, and conductivity to meet the specific demands of their applications. The experimental protocols outlined in this guide provide a robust framework for the accurate and reliable characterization of these versatile materials, enabling further innovation in the field of conductive polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. Polythiophene - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Distance–resilient conductivity in p-doped polythiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.chalmers.se [research.chalmers.se]
- 11. [PDF] Characterization of a PEDOT:PSS Electrolytic Device Using an in situ Spectroelectrochemical Technique | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00555A [pubs.rsc.org]
- 13. Conductive Polymer Characterization via EIS – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
- 17. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
